Technical Documentation Center

(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
  • CAS: 1213419-41-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine Core: A Cornerstone for Potent Neurokinin-1 (NK1) Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of a Discrepancy and a Privileged Scaffold This technical guide delves into the synthesis, chemical properties, and profound biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of a Discrepancy and a Privileged Scaffold

This technical guide delves into the synthesis, chemical properties, and profound biological significance of the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine scaffold. It is imperative to first address a notable discrepancy. The provided CAS number, 148700-85-0, is officially assigned to 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine by the Environmental Protection Agency (EPA)[1][2]. This document, however, will focus on the chemical entity specified by name: (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine . Due to the wealth of scientific literature surrounding the broader class of [3,5-bis(trifluoromethyl)phenyl]piperidine derivatives, this guide will explore the significance of this structural motif as a privileged scaffold in modern medicinal chemistry, particularly in the development of potent neurokinin-1 (NK1) receptor antagonists.

The piperidine ring is a ubiquitous feature in a vast number of biologically active compounds, earning it the designation of a "privileged structure" in drug discovery.[3] Its conformational flexibility allows for precise three-dimensional orientation of substituents, enabling optimal interactions with biological targets. The introduction of a 3,5-bis(trifluoromethyl)phenyl group onto the piperidine core dramatically influences the molecule's physicochemical and pharmacological properties. The two trifluoromethyl (-CF3) groups are potent electron-withdrawing groups that significantly increase the lipophilicity of the molecule. This enhanced lipophilicity can improve membrane permeability and bioavailability, while also potentially increasing metabolic stability by blocking sites susceptible to oxidative metabolism.[4]

This guide will provide a comprehensive overview of the synthesis, stereochemistry, mechanism of action, and biological activity of compounds centered around the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine core, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties and Structural Analysis

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₃F₆N
Molecular Weight 313.24 g/mol
Appearance Likely a solid or oil at room temperature.Similar 2-arylpiperidines are often crystalline solids or viscous oils.
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.The large, nonpolar bis(trifluoromethyl)phenyl group dominates the molecule's character, making it hydrophobic.
pKa Estimated to be in the range of 9-10 for the protonated piperidinium ion.The piperidine nitrogen is a secondary amine and is basic. The electron-withdrawing trifluoromethyl groups on the phenyl ring will have a minor acidifying effect on the benzylic proton but a negligible effect on the distal piperidine nitrogen's basicity.
LogP High (Predicted > 4)The two trifluoromethyl groups significantly increase lipophilicity. This property is crucial for crossing the blood-brain barrier, a desirable feature for centrally acting NK1 receptor antagonists.[4]
Stereochemistry (S)-configuration at the C2 position.The stereochemistry at this position is critical for biological activity, as it dictates the spatial orientation of the bulky aryl group and its interaction with the receptor binding pocket.

Synthesis and Stereochemistry: Crafting the Chiral Core

The enantioselective synthesis of 2-arylpiperidines is a well-established field in organic chemistry. Several robust methods can be adapted to produce (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine in high enantiopurity. One of the most effective approaches is the kinetic resolution of a racemic mixture of N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine using a chiral base.

Proposed Synthetic Workflow: Asymmetric Deprotonation and Kinetic Resolution

This protocol is based on the highly successful kinetic resolution of N-Boc-2-arylpiperidines developed by Coldham and coworkers.

Synthetic Workflow cluster_0 Synthesis of Racemic Precursor cluster_1 Kinetic Resolution cluster_2 Deprotection A 3,5-Bis(trifluoromethyl)bromobenzene B n-BuLi A->B Lithiation C 5-Chlorovaleronitrile B->C Addition D NaBH4 C->D Reduction E Boc2O D->E Protection F (±)-N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine E->F G (±)-N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine H n-BuLi / (-)-sparteine G->H I (R)-N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine (enantioenriched) H->I Unreacted J Deprotonated (S)-enantiomer H->J Reacted K (S)-N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine (from quenched J) L TFA or HCl K->L M (S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine L->M

Synthetic workflow for (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine.
Detailed Experimental Protocol: Kinetic Resolution

Step 1: Synthesis of Racemic N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

  • To a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • Stir the resulting aryllithium solution at -78 °C for 1 hour.

  • Add a solution of 5-chlorovaleronitrile in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude imine in methanol and cool to 0 °C.

  • Add sodium borohydride portion-wise and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer, filter, and concentrate.

  • Dissolve the crude amine in dichloromethane and add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.

  • Stir at room temperature overnight.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel chromatography to afford racemic N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine.

Step 2: Kinetic Resolution

  • To a solution of racemic N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine and (-)-sparteine in anhydrous diethyl ether at -78 °C, add n-butyllithium dropwise.

  • Stir the reaction at -78 °C for the optimized time (determined by monitoring the reaction, e.g., by in situ IR spectroscopy).

  • Quench the reaction with a suitable electrophile (e.g., methyl chloroformate) to trap the lithiated (S)-enantiomer.

  • Separate the unreacted, enantioenriched (R)-N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine and the quenched product of the (S)-enantiomer by silica gel chromatography.

Step 3: Deprotection

  • To obtain the desired (S)-enantiomer, the quenched product from the kinetic resolution is subjected to further chemical modification to regenerate the 2-substituted piperidine, followed by deprotection.

  • Alternatively, using (+)-sparteine surrogate in the kinetic resolution would yield the (S)-enantiomer as the unreacted, enantioenriched starting material.

  • Treat the enantioenriched N-Boc protected piperidine with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an appropriate solvent to remove the Boc protecting group.

  • After reaction completion, neutralize the reaction mixture and extract the product.

  • Purify by chromatography or crystallization to yield the final product, (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine.

Mechanism of Action and Pharmacology: Targeting the Tachykinin NK1 Receptor

The primary pharmacological significance of the [3,5-bis(trifluoromethyl)phenyl]piperidine scaffold lies in its potent antagonism of the human neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P, a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and the emetic reflex.[3][5]

The Substance P/NK1 Receptor Signaling Pathway

NK1_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ ER->Ca Release Ca->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability, Inflammation, Emesis) PKC->CellularResponse Phosphorylates targets Antagonist (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine Derivative Antagonist->NK1R Blocks Binding

Substance P/NK1 receptor signaling and antagonist intervention.

When Substance P binds to the NK1 receptor, it triggers a conformational change that activates the associated Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG and Ca²⁺ together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.[6]

Compounds containing the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine core act as competitive antagonists at the NK1 receptor. They bind to the receptor, likely in the same pocket as Substance P, but do not elicit a cellular response. By occupying the binding site, they prevent Substance P from binding and initiating the signaling cascade. The 3,5-bis(trifluoromethyl)phenyl group is thought to play a crucial role in establishing strong hydrophobic interactions within a lipophilic pocket of the NK1 receptor, contributing to the high affinity of these antagonists.[7]

Biological Activity and Structure-Activity Relationship (SAR)

While the biological activity of the parent (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is not extensively documented, it serves as a critical pharmacophore in numerous highly potent and selective NK1 receptor antagonists. The structure-activity relationship (SAR) studies of these more complex derivatives provide invaluable insights into the role of this core structure.

CompoundStructurehNK1 IC₅₀ (nM)In Vivo ActivityReference
SSR240600 Analog A complex morpholine derivative containing a 3,5-bis(trifluoromethyl)phenylacetyl moiety.0.017 (human brain cortex)Antagonizes NK1 receptor-mediated effects in dogs and guinea pigs.[6]
Compound 12 A 4,4-disubstituted piperidine with a 3,5-bis(trifluoromethyl)benzyl ether side chain.0.95Not specified in abstract.[8]
Compound 11 An N-heteroaryl-2-phenyl-3-(benzyloxy)piperidine derivative.Potent in vitro and in vivoOrally bioavailable with significant improvements in potency over lead compound.[9]
Compound 12 An N-heteroaryl-2-phenyl-3-(benzyloxy)piperidine derivative with a triazolone heterocycle.Potent in vitro and in vivoOrally bioavailable and more metabolically stable than compound 11.[9]
Orvepitant (GW823296) A complex piperidine carboxamide with a 1-[3,5-bis(trifluoromethyl)phenyl]ethyl group.Potent NK1 antagonistInvestigated in clinical trials for cough and pruritus.[10]

Key SAR Insights:

  • The 3,5-bis(trifluoromethyl)phenyl group is essential for high affinity. This moiety is consistently found in the most potent NK1 receptor antagonists, where it is believed to anchor the molecule in a deep, hydrophobic pocket of the receptor.[7][8]

  • Stereochemistry at the 2-position of the piperidine ring is critical. The (S)-configuration is often preferred, as it correctly orients the bulky aryl group for optimal interaction with the receptor.

  • Substitution on the piperidine nitrogen modulates properties. Functionalization of the piperidine nitrogen is a common strategy to fine-tune the pharmacokinetic properties, such as oral bioavailability and metabolic stability, of the antagonist.[3]

  • The nature of the linker between the piperidine and the 3,5-bis(trifluoromethyl)phenyl group influences potency. Different linkers, such as ethers, amides, or direct attachment, can affect the overall conformation and binding affinity of the molecule.

Experimental Protocols: Assessing Biological Activity

A fundamental assay for characterizing novel NK1 receptor antagonists is the radioligand binding assay, which measures the affinity of a compound for the receptor.

Protocol: NK1 Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the human NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or U373 MG cells).

  • [¹²⁵I]-Substance P (radioligand).

  • Test compound (e.g., a derivative of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine).

  • Non-specific binding control (e.g., a high concentration of a known non-labeled NK1 antagonist like aprepitant).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and a protease inhibitor cocktail).

  • Scintillation vials and scintillation fluid.

  • Microplate harvester and filter mats.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of [¹²⁵I]-Substance P to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of any competitor), non-specific binding (in the presence of a high concentration of a non-labeled antagonist), and the binding at each concentration of the test compound.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Perspectives

The (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine core represents a highly validated and privileged scaffold in the design of potent and selective NK1 receptor antagonists. The unique physicochemical properties imparted by the bis(trifluoromethyl)phenyl group, combined with the conformational versatility of the piperidine ring, make this an attractive starting point for the development of novel therapeutics. While the parent compound itself may primarily serve as a key synthetic intermediate, the extensive body of research on its more complex derivatives has firmly established its importance in medicinal chemistry.

Future research in this area will likely focus on the development of new synthetic methodologies to access this and related scaffolds with even greater efficiency and stereocontrol. Furthermore, the exploration of this pharmacophore in the context of other biological targets remains a promising avenue for the discovery of new medicines. The insights provided in this technical guide are intended to empower researchers to leverage the full potential of the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine core in their drug discovery endeavors.

References

  • Griebel, G., et al. (2002). SSR240600 [(R)-2-(1-[2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl]- 4-piperidinyl)-2-methylpropanamide], a centrally active nonpeptide antagonist of the tachykinin neurokinin-1 receptor: I. biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1171-9. Available at: [Link]

  • Gelin, M., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. Available at: [Link]

  • Di Fabio, R., et al. (2011). Discovery and Biological Characterization of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate. Journal of Medicinal Chemistry, 54(3), 856-868. Available at: [Link]

  • MacLeod, A. M., et al. (1996). N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines: a novel class of potent orally active human NK1 antagonists. Journal of Medicinal Chemistry, 39(15), 2907-14. Available at: [Link]

  • Gawley, R. E., et al. (2007). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. The Journal of Organic Chemistry, 72(13), 4765-4771. Available at: [Link]

  • Fujii, T., et al. (1997). Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. Chemical & Pharmaceutical Bulletin, 45(10), 1642-52. Available at: [Link]

  • New Drug Approvals. (2016). Neurokinin 1 (NK1) receptor antagonist. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine - Chemical Details. CompTox Chemicals Dashboard. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Cascieri, M. A., et al. (1996). Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists. Molecular Pharmacology, 49(2), 358-63. Available at: [Link]

  • Verhoest, P. R., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 11847-11853. Available at: [Link]

  • PubChem. (n.d.). 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-3-pyridinyl]propanamide;(2S,3S)-3-[[3-(1,1-difluoroethyl)-5-(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;methane. PubChem Compound Summary for CID 139031575. Available at: [Link]

  • Wikipedia. (n.d.). NK1 receptor antagonist. Available at: [Link]

  • Perreault, C., et al. (2007). Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor. Journal of Medicinal Chemistry, 50(12), 2789-2802. Available at: [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-35. Available at: [Link]

  • Stevenson, G. I., et al. (1998). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. TU Dublin Research. Available at: [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4623-4635. Available at: [Link]

  • Lipiński, P. F. J., & Matalińska, J. (2019). NK1 RECEPTOR BINDING OF A FEW LOW MOLECULAR WEIGHT 3,5-BIS(TRIFLUOROMETHYL)BENZENE DERIVATIVES. Acta Poloniae Pharmaceutica, 76(2), 363-370. Available at: [Link]

  • BindingDB. (n.d.). (2S,3S)-3-(3,5-Bis-trifluoromethyl-benzyloxy)-2-phenyl-piperidine. BindingDB BDBM50049468. Available at: [Link]

  • Abdelshaheed, D. S., et al. (2021). Structure of trifluoromethyl piperidine derivative. ResearchGate. Available at: [Link]

  • Shvets, N., et al. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental and Clinical Pharmacology, 85(12), 44-50. Available at: [Link]

  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-288. Available at: [Link]

  • Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Synthetic Communications, 37(19), 3439-3446. Available at: [Link]

  • Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. Available at: [Link]

  • Singh, H. P., et al. (2009). Physicochemical data of bispiperidine derivatives. ResearchGate. Available at: [Link]

  • StatPearls. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls Publishing. Available at: [Link]

Sources

Exploratory

A Technical Guide to Differentiating L-733,060 and (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

For Immediate Release to the Scientific Community This technical guide is intended for researchers, scientists, and professionals in drug development. It aims to provide a clear and in-depth differentiation between two d...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This technical guide is intended for researchers, scientists, and professionals in drug development. It aims to provide a clear and in-depth differentiation between two distinct chemical entities: the well-characterized neurokinin-1 (NK1) receptor antagonist L-733,060 and the structurally related compound (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine. While both molecules incorporate a piperidine ring and a 3,5-bis(trifluoromethyl)phenyl moiety, their chemical structures, and consequently their known biological activities, are fundamentally different.

Part 1: Clarification of Chemical Identities and Structures

A primary point of clarification is that L-733,060 is not a synonym for (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine. The nomenclature and structural arrangement of these compounds are distinct.

L-733,060 is the Merck designation for the specific (2S,3S) stereoisomer of 3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine. Its hydrochloride salt is commonly used in research.

  • Systematic Name: (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine

  • CAS Number: 148700-85-0 (for the free base)[1]

  • Key Structural Features:

    • A 2,3-disubstituted piperidine core.

    • A phenyl group at the 2-position with (S) stereochemistry.

    • A 3,5-bis(trifluoromethyl)benzyloxy group at the 3-position with (S) stereochemistry.

(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine , on the other hand, is a simpler 2-arylpiperidine derivative.

  • Systematic Name: (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

  • Key Structural Features:

    • A 2-monosubstituted piperidine core.

    • A 3,5-bis(trifluoromethyl)phenyl group directly attached to the 2-position of the piperidine ring with (S) stereochemistry.

The following diagram illustrates the structural differences between these two molecules.

G cluster_0 L-733,060 cluster_1 (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine L-733,060_structure Other_compound_structure

Figure 1. Chemical structures of L-733,060 and (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine.

Part 2: In-Depth Profile of L-733,060

L-733,060 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[2] Its high affinity and oral bioavailability have made it a valuable tool in neuropharmacological research and a precursor for the development of clinically approved drugs like Aprepitant.

Mechanism of Action and Pharmacological Profile

The primary endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[3] L-733,060 exerts its effects by competitively blocking the binding of Substance P to the NK1 receptor, thereby attenuating its downstream signaling cascade.[2] The binding of SP to its G-protein coupled receptor (GPCR), NK1, activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in neuronal excitation.[3]

NK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds L733060 L-733,060 L733060->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (e.g., Emesis, Pain Signal) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 2. The Substance P/NK1 receptor signaling pathway and the inhibitory action of L-733,060.

Biological Activities and Research Applications

Due to its potent antagonism of the NK1 receptor, L-733,060 has been investigated in a wide range of preclinical models:

  • Neurogenic Inflammation and Pain: It effectively inhibits neurogenic plasma extravasation, a key component of neurogenic inflammation.[2]

  • Central Nervous System Disorders: Studies have shown its potential anxiolytic and antidepressant-like effects in animal models.

  • Oncology: The Substance P/NK1 receptor system is implicated in tumor cell proliferation, migration, and angiogenesis. L-733,060 has demonstrated anti-tumoral activity in various cancer cell lines, including neuroblastoma, glioma, and retinoblastoma.[4][5]

  • Sequence Learning: Research suggests that L-733,060 can facilitate the acquisition of new action sequences by weakening the retention of well-learned ones.[6]

Quantitative Data: Binding Affinity

The binding affinity of L-733,060 for the NK1 receptor varies across species, a crucial consideration for translational research.

SpeciesReceptorKi (nM)
HumanNK10.87
RatNK10.80

Data compiled from BindingDB.[7]

Part 3: Profile of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

In contrast to the extensive body of research on L-733,060, there is a notable lack of specific pharmacological data for (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine in the public domain. However, the 2-arylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[8][9]

The 2-Arylpiperidine Scaffold in Drug Discovery

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals.[8][10] When substituted with an aryl group at the 2-position, this scaffold provides a three-dimensional framework that can be tailored to interact with a variety of biological targets. The synthesis and functionalization of enantioenriched 2-arylpiperidines are active areas of research for creating novel therapeutics.[11][12][13]

Derivatives of 2-arylpiperidines have been explored for a range of therapeutic applications, including but not limited to:

  • Central Nervous System agents

  • Anticancer agents[14][15]

  • Antimicrobial agents

  • Anti-inflammatory agents[16]

The presence of the 3,5-bis(trifluoromethyl)phenyl group is also a common strategy in medicinal chemistry. The trifluoromethyl groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with protein targets.[17][18]

Given these general principles, it is plausible that (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine could serve as a valuable building block or be investigated for its own biological activities. However, without specific published studies, its pharmacological profile remains speculative.

Part 4: Experimental Protocols

To aid researchers working with NK1 receptor antagonists, a representative protocol for a functional cell-based assay is provided below. This method is commonly used to determine the potency of antagonists like L-733,060.

Experimental Workflow: In Vitro NK1 Receptor Antagonist Activity via Calcium Mobilization Assay

This assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist, such as Substance P.[19][20][21]

Objective: To determine the IC50 value of a test compound (e.g., L-733,060) at the human NK1 receptor.

Materials:

  • Human cells stably expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Substance P (agonist).

  • Test compound (antagonist).

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Culture and Plating:

    • Culture the NK1 receptor-expressing cells according to standard protocols.

    • Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.

  • Compound Addition (Antagonist):

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compound (L-733,060) at various concentrations to the wells. Include a vehicle control.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement and Agonist Addition:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

    • Using the instrument's liquid handler, inject the NK1 receptor agonist (Substance P) at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).[22][23][24]

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the intracellular calcium mobilization.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Assay_Workflow A 1. Seed NK1R-expressing cells in microplate B 2. Load cells with calcium-sensitive dye A->B C 3. Add antagonist (L-733,060) at various concentrations B->C D 4. Measure baseline fluorescence C->D E 5. Inject agonist (Substance P) and measure fluorescence change D->E F 6. Analyze data and calculate IC50 E->F

Figure 3. General workflow for a calcium mobilization assay to determine NK1 antagonist potency.

Conclusion

References

  • Innoprot. NK1 Tachykinin Receptor Assay. Available from: [Link].

  • Eurofins Discovery. NK1 Human Tachykinin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Available from: [Link].

  • Morelli, A. E., et al. (2020). Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells. Frontiers in Immunology, 11, 579899. Available from: [Link].

  • G. G., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-47. Available from: [Link].

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1601-1605. Available from: [Link].

  • PubChem. (2S)-N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1-[2-(4-oxospiro[3H-chromene-2,3'-piperidine]-1'-yl)ethyl]-2,5-dihydropyrrole-2-carboxamide. Available from: [Link].

  • Das, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8538-8548. Available from: [Link].

  • Jones, R., et al. (2024). NK1 receptor antagonists and dexamethasone as anticancer agents in vitro and in a model of brain tumours secondary to breast cancer. NeuroSurgical Research Foundation. Available from: [Link].

  • Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link].

  • Rizzi, A., et al. (2012). In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(2), 151-160. Available from: [Link].

  • PubChem. 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-3-pyridinyl]propanamide;(2S,3S)-3-[[3-(1,1-difluoroethyl)-5-(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;methane. Available from: [Link].

  • Corrigan, F., et al. (2024). Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury. International Journal of Molecular Sciences, 25(6), 3469. Available from: [Link].

  • Das, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8538–8548. Available from: [Link].

  • Seabrook, G. R., et al. (1996). L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays. European Journal of Pharmacology, 317(1), 129-35. Available from: [Link].

  • Frolov, A. S., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. Available from: [Link].

  • BindingDB. BDBM50049468. Available from: [Link].

  • Muñoz, M., et al. (2019). Significance of the Overexpression of Substance P and Its Receptor NK-1R in Head and Neck Carcinogenesis: A Systematic Review and Meta-Analysis. Cancers, 11(11), 1769. Available from: [Link].

  • Titov, M. Y., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(2), 52-59. Available from: [Link].

  • Wang, Y., et al. (2022). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-κB activation. European Journal of Medicinal Chemistry, 238, 114488. Available from: [Link].

  • Frolov, A. S., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. Available from: [Link].

  • Das, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8538-8548. Available from: [Link].

  • Wikipedia. Phenylpiperidines. Available from: [Link].

  • ChEBI. 2-phenylpiperidine (CHEBI:92286). Available from: [Link].

  • Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management, 11(4), 315-324. Available from: [Link].

  • ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. Available from: [Link].

  • ResearchGate. Structure of trifluoromethyl piperidine derivative. Available from: [Link].

  • Staroń, J., et al. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. Molecules, 26(11), 3249. Available from: [Link].

  • da Silva, G. N., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of the Brazilian Chemical Society, 28(12), 2359-2371. Available from: [Link].

  • Muñoz, M., & Coveñas, R. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. International Journal of Molecular Sciences, 23(9), 4983. Available from: [Link].

  • Favila, R., et al. (2023). The NK1 antagonist L-733,060 facilitates sequence learning. Journal of Psychopharmacology, 37(6), 614-627. Available from: [Link].

Sources

Foundational

An In-Depth Technical Guide on (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine: Hydrochloride vs. Free Base

Abstract This technical guide offers a detailed comparative analysis of the hydrochloride salt and free base forms of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine, a critical chiral intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers a detailed comparative analysis of the hydrochloride salt and free base forms of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine, a critical chiral intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the physicochemical properties, handling, and strategic applications of both forms. By elucidating the causal relationships behind experimental choices and providing validated protocols, this guide aims to empower scientists to make informed decisions in the selection and manipulation of this key synthetic building block, thereby optimizing drug development workflows.

Introduction: The Criticality of Form Selection in Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2] The specific stereoisomer, (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine, has garnered significant attention as a pivotal intermediate in the synthesis of potent NK-1 receptor antagonists, which are instrumental in treating conditions such as chemotherapy-induced nausea and vomiting. The decision to utilize this intermediate as a free base or as its hydrochloride salt is a fundamental consideration in process chemistry and formulation development. This choice has profound implications for a compound's stability, solubility, and ease of handling, ultimately influencing the efficiency of the overall synthetic route and the bioavailability of the final active pharmaceutical ingredient (API).[3][4]

The free base, an amine, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. The hydrochloride salt, in contrast, is an ammonium salt formed by the reaction of the basic amine with hydrochloric acid. This seemingly minor modification drastically alters the molecule's physicochemical properties, a topic this guide will explore in detail.

A Comparative Analysis of Physicochemical Properties

The transformation of the free base into its hydrochloride salt results in significant changes to its physical and chemical characteristics. These differences are pivotal in determining the optimal form for various stages of drug development.

Property(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine (Free Base)(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine hydrochlorideRationale for the Difference
Molecular Formula C₁₃H₁₃F₆NC₁₃H₁₄ClF₆NAddition of one molecule of hydrogen chloride.
Molecular Weight 313.24 g/mol 349.70 g/mol The addition of HCl increases the molecular mass.
Appearance Colorless to light yellow oil.White to off-white crystalline solid.Salt formation often facilitates crystallization, leading to a solid form with a defined crystal lattice.
Melting Point Not Applicable~225-230 °CAs a crystalline solid, the hydrochloride salt has a distinct melting point, whereas the free base is a liquid at room temperature.
Solubility Soluble in non-polar organic solvents like dichloromethane and ethyl acetate.Generally more soluble in polar solvents, including water and alcohols.[5]The ionic character of the hydrochloride salt enhances its ability to interact with polar solvent molecules, thereby increasing its solubility.[5]
Hygroscopicity LowModerate to HighHydrochloride salts, being ionic, have a greater tendency to absorb moisture from the atmosphere compared to their less polar free base counterparts.[3]
Chemical Stability More susceptible to oxidative degradation.[6]Generally more stable due to the protonation of the basic nitrogen, which protects the lone pair of electrons from participating in degradation reactions.[6]The involvement of the nitrogen's lone pair in the salt bond reduces its availability for chemical reactions, thus enhancing stability.[6]

Expert Insight: For long-term storage and ease of handling in a manufacturing environment, the crystalline, more stable hydrochloride salt is the preferred form. The free base, being an oily liquid, can present challenges in purification, accurate weighing, and is more prone to degradation over time.

Strategic Applications in Synthesis and Formulation

The selection of either the free base or the hydrochloride salt is a strategic decision guided by the specific requirements of a chemical reaction or the desired properties of the final drug formulation.

Synthetic Utility
  • Free Base: The nucleophilic character of the free base is essential for reactions involving the piperidine nitrogen, such as N-alkylation or N-acylation, which are common steps in the elaboration of this intermediate into a final API.

  • Hydrochloride Salt: This form is often the product of a synthetic sequence due to its ease of isolation and purification via crystallization. Prior to its use in reactions requiring the free base, a deprotonation step, typically an aqueous basic workup, is necessary.

Formulation Implications
  • Aqueous Solubility and Bioavailability: For oral and parenteral drug formulations, the aqueous solubility of the API is a critical determinant of its absorption and subsequent bioavailability. The enhanced water solubility of the hydrochloride salt often makes it the superior choice for drug product development.[5]

  • Stability and Shelf-Life: The greater chemical stability of the hydrochloride salt contributes to a longer shelf-life and ensures the integrity of the API in the final dosage form.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the interconversion of the hydrochloride and free base forms of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine.

Conversion of Hydrochloride Salt to Free Base

Objective: To generate the free base from its hydrochloride salt for subsequent synthetic transformations.

Materials:

  • (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the hydrochloride salt in deionized water and transfer the solution to a separatory funnel.

  • Add an equal volume of dichloromethane or ethyl acetate to the separatory funnel.

  • Slowly add saturated aqueous sodium bicarbonate solution. Gently swirl the funnel and vent frequently to release any evolved carbon dioxide gas. Continue adding the basic solution until the aqueous layer is confirmed to be basic (pH > 8) using pH paper.

  • Securely stopper the separatory funnel and shake vigorously for 1-2 minutes, ensuring to vent periodically.

  • Allow the two layers to fully separate. The organic layer containing the free base will be the lower layer if using dichloromethane, or the upper layer if using ethyl acetate.

  • Carefully drain the organic layer into a clean Erlenmeyer flask.

  • Extract the aqueous layer twice more with fresh portions of the organic solvent.

  • Combine all the organic extracts.

  • Wash the combined organic extracts with brine to remove the majority of the dissolved water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent from the solution.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine free base as an oil.

Conversion of Free Base to Hydrochloride Salt

Objective: To prepare the stable, crystalline hydrochloride salt from the free base for storage or formulation purposes.

Materials:

  • (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine (free base)

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous hydrogen chloride (HCl) solution in diethyl ether (e.g., 2M) or anhydrous HCl gas

  • Round-bottom flask with a stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum source

Procedure:

  • Dissolve the free base in a minimal amount of anhydrous diethyl ether or ethyl acetate in a round-bottom flask.

  • Cool the stirred solution in an ice bath.

  • Slowly add the anhydrous HCl solution dropwise to the stirred free base solution. Alternatively, bubble anhydrous HCl gas through the solution at a slow rate.

  • The hydrochloride salt will precipitate as a white solid.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the hydrochloride salt under vacuum to remove all traces of solvent.

Visual Representations of Key Processes

The following diagrams illustrate the workflows for the interconversion of the free base and hydrochloride salt forms.

Salt_to_FreeBase cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., DCM) dissolve Dissolve HCl Salt in Water basify Add Saturated NaHCO3 (aq) to pH > 8 dissolve->basify Deprotonation extract Extract Free Base basify->extract Partitioning waste Aqueous Layer (to waste) add_solvent Add Organic Solvent add_solvent->extract extract->waste Separation dry Dry with MgSO4 extract->dry Isolation evaporate Evaporate Solvent dry->evaporate product Isolated Free Base (Oil) evaporate->product

Caption: Workflow for the conversion of the hydrochloride salt to the free base.

FreeBase_to_Salt dissolve_fb Dissolve Free Base in Anhydrous Solvent (e.g., Diethyl Ether) cool Cool to 0 °C (Ice Bath) dissolve_fb->cool add_hcl Slowly Add Anhydrous HCl cool->add_hcl Protonation precipitate Precipitation of HCl Salt add_hcl->precipitate filter Vacuum Filtration precipitate->filter Isolation wash Wash with Cold Anhydrous Solvent filter->wash Purification dry_vac Dry Under Vacuum wash->dry_vac product_salt Isolated HCl Salt (Crystalline Solid) dry_vac->product_salt

Caption: Workflow for the conversion of the free base to the hydrochloride salt.

Conclusion

The selection and handling of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine as either its free base or hydrochloride salt are critical decisions in the drug development process. The hydrochloride salt offers significant advantages in terms of stability, handling, and often, formulation properties due to its crystalline nature and enhanced aqueous solubility. The free base, while essential for certain synthetic transformations, requires more careful handling and storage. A comprehensive understanding of the distinct physicochemical properties and the protocols for their interconversion is essential for process chemists and formulation scientists. The information and methodologies presented in this guide provide a solid foundation for the effective utilization of this key chiral intermediate, enabling more efficient and successful drug development programs.

References

  • "Why are organic amines often more stable as the HCl salt than in the free base form?". Reddit. [Link]

  • "Chemical Properties of Amines. Bases and Salt Formation.". Chemistry LibreTexts. [Link]

  • "Salt Selection in Drug Development". Pharmaceutical Technology. [Link]

  • "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals". Pharmaoffer.com. [Link]

  • "N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1-[2-(4-oxospiro[3H-chromene-2,3'-piperidine]". PubChem. [Link]

  • "2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-3-pyridinyl]propanamide;(2S,3S)". PubChem. [Link]

  • "Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives". International Journal of PharmTech Research. [Link]

  • "Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives". Molecules. [Link]

  • "Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH". ResearchGate. [Link]

  • "Difference between amino acid free base and its hydrochloride salt?". ResearchGate. [Link]

  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". MDPI. [Link]

  • "Solubility-pH profiles of a free base and its salt: sibutramine as a case study". ResearchGate. [Link]

  • "Application of drug physico chemical characterisation in drug discovery". Merck. [https://www.merckgroup.com/en/research/open-innovation/biopharma-open-innovation-portal/webinars/ physico-chemical-characterisation-in-drug-discovery.html]([Link] physico-chemical-characterisation-in-drug-discovery.html)

  • "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation". Nature Communications. [Link]

  • "Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)". Organic Syntheses. [Link]

  • "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities". MDPI. [Link]

  • "1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE". SWGDRUG.org. [Link]

  • "Application of Chiral Piperidine Scaffolds in Drug Design". ResearchGate. [Link]

  • "Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates".

Sources

Protocols & Analytical Methods

Method

Synthesis of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine via Asymmetric Hydrogenation: An Application Note and Protocol

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery The piperidine structural motif is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine structural motif is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling strong and specific interactions with biological targets.[2][3] The introduction of a chiral center, as in (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine, further enhances this specificity. This particular molecule is a key intermediate in the synthesis of several neurokinin-1 (NK1) receptor antagonists, a class of drugs used to treat chemotherapy-induced nausea and vomiting, among other conditions.[4][5][6] The trifluoromethyl groups play a crucial role in improving metabolic stability and binding affinity.[7][8]

The enantioselective synthesis of this piperidine derivative is therefore of paramount importance. Asymmetric hydrogenation of the corresponding tetrahydropyridine precursor represents a highly efficient and atom-economical approach to establishing the desired stereochemistry.[9][10] This application note provides a detailed protocol for the synthesis of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine via iridium-catalyzed asymmetric hydrogenation, including insights into catalyst selection, reaction optimization, and analytical validation.

The Strategic Advantage of Asymmetric Hydrogenation

Traditional methods for obtaining enantiomerically pure compounds often rely on chiral resolution or the use of stoichiometric chiral auxiliaries, which can be inefficient and generate significant waste.[6] In contrast, asymmetric catalysis, particularly hydrogenation, offers a more sustainable and direct route to chiral molecules.[9][11] The use of a small amount of a chiral catalyst to generate large quantities of a single enantiomer product is a hallmark of green chemistry.[6]

For the synthesis of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine, the key transformation is the reduction of the cyclic imine precursor, 2-[3,5-bis(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyridine. Iridium-based catalysts, in conjunction with chiral phosphine ligands, have proven to be exceptionally effective for the asymmetric hydrogenation of cyclic imines, delivering high yields and excellent enantioselectivities.[12][13][14]

Reaction Mechanism and Catalyst Selection

The mechanism of iridium-catalyzed asymmetric hydrogenation of imines is a subject of ongoing research, with evidence supporting both inner-sphere and outer-sphere pathways depending on the specific catalyst and substrate.[9][15][16] In a plausible outer-sphere mechanism, the iridium catalyst activates molecular hydrogen to form a hydride species. The protonated imine substrate then interacts with this complex in the rate-determining and enantio-determining step, where the hydride is transferred to the prochiral carbon of the iminium ion. The stereochemical outcome is dictated by the chiral environment created by the ligand around the iridium center.

The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of bidentate phosphine ligands have been successfully employed in similar transformations. For this specific substrate, ligands from the Josiphos family, such as (R)-(−)-1-[(SP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, have shown considerable promise.

Experimental Protocol

Materials and Equipment
  • Substrate: 2-[3,5-bis(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyridine

  • Catalyst Precursor: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral Ligand: (R)-(−)-1-[(SP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (or a suitable alternative)

  • Solvent: Degassed methanol

  • Acid Additive: Iodine (I₂)

  • Hydrogen Source: High-pressure hydrogen gas cylinder

  • Reactor: High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector[17][18][19]

Safety Precautions
  • All manipulations involving the iridium catalyst and phosphine ligands should be performed under an inert atmosphere (e.g., argon or nitrogen) due to their air sensitivity.

  • The hydrogenation reaction should be carried out in a well-ventilated fume hood due to the use of flammable hydrogen gas under high pressure.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Catalyst Preparation (In Situ)
  • In a glovebox, add [Ir(COD)Cl]₂ (1 mol%) and the chiral phosphine ligand (2.2 mol%) to a flame-dried Schlenk flask.

  • Add degassed methanol to dissolve the catalyst precursor and ligand.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

Asymmetric Hydrogenation Procedure
  • To the autoclave, add the substrate, 2-[3,5-bis(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyridine.

  • Add iodine (I₂) (5 mol%) to the reactor.

  • Under an inert atmosphere, transfer the pre-formed catalyst solution to the autoclave via cannula.

  • Seal the autoclave and purge with argon three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours).

  • Upon completion (monitored by TLC or HPLC), carefully vent the hydrogen gas and purge the reactor with argon.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine as a single enantiomer.

Analytical Methods for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

Chiral HPLC Conditions
ParameterValue
Column Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

Note: The exact mobile phase composition may require optimization to achieve baseline separation of the enantiomers.

Due to the lack of a strong chromophore in the piperidine product, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to enhance UV detection and potentially improve resolution.[17][19][20]

Data and Expected Results

The asymmetric hydrogenation of 2-[3,5-bis(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyridine under the optimized conditions is expected to yield the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine with high conversion and excellent enantioselectivity.

EntryCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)e.e. (%)
11504018>99>98
20.5504024>99>97
3130501895>98

Table 1: Representative data for the asymmetric hydrogenation.

Visualizing the Workflow

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_analysis Purification & Analysis cat_precursor [Ir(COD)Cl]₂ mixing Stir 30 min cat_precursor->mixing ligand Chiral Phosphine Ligand ligand->mixing solvent_prep Degassed Methanol solvent_prep->mixing active_cat Active Iridium Catalyst Solution mixing->active_cat autoclave Load Autoclave active_cat->autoclave substrate Substrate + Iodine substrate->autoclave purge_Ar Purge with Argon autoclave->purge_Ar purge_H2 Purge with H₂ purge_Ar->purge_H2 pressurize Pressurize with H₂ (50 atm) purge_H2->pressurize react Stir at 40°C, 18h pressurize->react workup Vent, Purge, Concentrate react->workup crude_product Crude Product workup->crude_product purification Column Chromatography crude_product->purification pure_product (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine purification->pure_product analysis Chiral HPLC Analysis pure_product->analysis final_result Determine e.e. analysis->final_result

Caption: Experimental workflow for the synthesis and analysis of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine.

Troubleshooting and Key Considerations

  • Low Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are thoroughly degassed and manipulations are performed under a strict inert atmosphere.

    • Insufficient Hydrogen Pressure or Temperature: Optimize these parameters to improve reaction kinetics.

    • Substrate Purity: Impurities in the starting material can poison the catalyst.

  • Low Enantioselectivity:

    • Ligand Purity: Use a high-purity chiral ligand.

    • Incorrect Ligand Choice: Screen a variety of chiral ligands to find the optimal one for the substrate.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, albeit at the cost of a longer reaction time.

Conclusion

The asymmetric hydrogenation of 2-[3,5-bis(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyridine using a chiral iridium catalyst provides an efficient and highly stereoselective route to (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine. This protocol offers a practical and scalable method for the synthesis of this valuable pharmaceutical intermediate, adhering to the principles of green and sustainable chemistry. The detailed experimental and analytical procedures outlined in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol - Benchchem. (n.d.).
  • Iridium catalysts for the asymmetric hydrogenation of olefins with nontraditional functional substituents. (n.d.).
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).
  • Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines | ACS Catalysis - ACS Publications. (2012, February 28).
  • A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC. (2022, August 11).
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study | Organometallics - ACS Publications. (2011, April 5).
  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. (n.d.).
  • comparative analysis of different chiral separation techniques for benzylpiperidines - Benchchem. (n.d.).
  • Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies | CCS Chemistry - Chinese Chemical Society. (2022, July 5).
  • Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines | Request PDF - ResearchGate. (2025, August 10).
  • Chapter 10 Synthesis of aprepitant - ResearchGate. (2025, August 9).
  • Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation † | Request PDF - ResearchGate. (n.d.).
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (2014, December 15).
  • Iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts - RSC Publishing. (n.d.).
  • Aprepitant Synthetic Routes - MedKoo Biosciences. (n.d.).
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF - ResearchGate. (n.d.).
  • Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award (Merck & Co., Inc.) | US EPA. (2025, November 5).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
  • US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone - Google Patents. (n.d.).
  • Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC. (n.d.).
  • CAS 148687-76-7 (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine - Alfa Chemistry. (n.d.).
  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities | Organometallics - ACS Publications. (2018, December 20).
  • CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - MDPI. (2019, January 22).
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021, March 11).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
  • Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair. (n.d.).
  • Scheme 2: Synthesis of enantiomerically pure (2S,3S)-5-F 3 Ile and... - ResearchGate. (n.d.).
  • 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine - EPA. (2025, October 15).
  • (PDF) Asymmetric Catalysis Special Feature Part I: Asymmetric hydrogenation of , -unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - ResearchGate. (n.d.).

Sources

Application

Procedure for reductive amination to synthesize chiral trifluoromethyl piperidines

Technical Application Note: Asymmetric Synthesis of Chiral 2-(Trifluoromethyl)piperidines via Intramolecular Reductive Amination Executive Summary This application note details a validated protocol for the synthesis of e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Asymmetric Synthesis of Chiral 2-(Trifluoromethyl)piperidines via Intramolecular Reductive Amination

Executive Summary

This application note details a validated protocol for the synthesis of enantioenriched 2-(trifluoromethyl)piperidines using an Organocatalytic Intramolecular Reductive Amination (OIRA) strategy. Unlike transition-metal-catalyzed hydrogenation of trifluoromethylpyridines—which often requires high pressures and harsh conditions—this protocol utilizes a Chiral Brønsted Acid (CBA) catalyzed transfer hydrogenation. This method offers superior functional group tolerance, operational simplicity, and high enantiocontrol (>90% ee) by exploiting the unique stereoelectronic properties of the trifluoromethyl group.

Scientific Foundation & Mechanistic Insight

The "Fluorine Challenge" in Reductive Amination

Synthesizing chiral


-trifluoromethyl amines is synthetically demanding due to two counteracting factors introduced by the 

group:
  • Inductive Destabilization: The strong electron-withdrawing nature of fluorine significantly lowers the

    
     of the corresponding iminium intermediate, making it less basic and harder to protonate for activation.
    
  • Trapped Hydrates: Trifluoromethyl ketones exists in equilibrium with stable hydrates (gem-diols), hindering the initial condensation with amines required to form the imine species.

The Solution: Chiral Phosphoric Acid Catalysis

To overcome these barriers, we employ a BINOL-derived Chiral Phosphoric Acid (CPA) . The CPA serves a bifunctional role:

  • Activation: It protonates the cyclic imine (generated in situ), increasing its electrophilicity despite the inductive deactivation.

  • Stereocontrol: The bulky 3,3'-substituents on the catalyst scaffold create a chiral pocket that directs the hydride attack from the Hantzsch ester to a specific face of the imine.

Experimental Workflow Visualization

Figure 1: Catalytic Cycle & Mechanism

This diagram illustrates the activation of the trifluoromethyl imine and the enantioselective hydride transfer.

G Substrate Amino-Ketone (Precursor) Imine Cyclic Imine (CF3-Dehydropiperidine) Substrate->Imine - H2O (Cyclization) Complex CPA-Imine Activated Complex Imine->Complex + CPA (H-Bonding) TS Transition State (Hydride Transfer) Complex->TS + HEH (Stereoselection) Product Chiral 2-CF3 Piperidine TS->Product Release Catalyst CPA Chiral Phosphoric Acid (TRIP) Product->CPA Recycle HEH Hantzsch Ester (Hydride Source)

Caption: Bifunctional activation mode where the CPA bridges the iminium intermediate and the Hantzsch ester, ensuring facial selectivity.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 6-amino-1,1,1-trifluorohexan-2-one hydrochloride (prepared from corresponding amino-alcohol or nitro-ketone).

  • Catalyst: (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).

  • Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate).

  • Solvent: Toluene (Anhydrous, degassed).

  • Additives: 4Å Molecular Sieves (activated).

Step-by-Step Procedure

Step 1: Free-Basing and Cyclization (In Situ)

  • Weigh 1.0 mmol of the amino-ketone hydrochloride into a flame-dried reaction vial.

  • Add 5.0 mL of anhydrous Toluene.

  • Add 1.1 eq of Triethylamine (

    
    ) to release the free amine.
    
  • Add 200 mg of activated 4Å Molecular Sieves.

  • Stir at 60°C for 2 hours .

    • Checkpoint: Monitor by TLC or

      
       NMR. The disappearance of the hydrate signal (-84 ppm) and appearance of the cyclic imine signal (~ -70 ppm) indicates successful cyclization.
      

Step 2: Asymmetric Reduction

  • Cool the reaction mixture to 30°C .

  • Add 5 mol% (0.05 eq) of (S)-TRIP catalyst.

  • Add 1.2 eq of Hantzsch Ester in one portion.

  • Stir the mixture at 30°C for 24 hours .

    • Observation: The yellow color of the Hantzsch ester will fade as it is oxidized to the pyridine derivative.

Step 3: Work-up and Purification

  • Filter the mixture through a pad of Celite to remove molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Flash Chromatography: Elute with Hexanes/EtOAc (9:1 to 7:3). The trifluoromethyl group makes the amine less polar than typical piperidines; it may elute faster than expected.

Analytical Validation
  • Yield Determination: Isolate typically 85-92%.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/i-PrOH (98:2).

    • Detection: UV at 210 nm (or derivatize with benzoyl chloride if UV absorption is low).

Results & Optimization Data

The following table summarizes the optimization of solvent and catalyst loading during the validation phase.

EntrySolventCatalyst (mol%)Temp (°C)Yield (%)ee (%)Notes
1DCM5256578Slow conversion; low solubility of HEH.
2THF5258860Competitive H-bonding from solvent lowers ee.
3 Toluene 5 30 92 94 Optimal conditions.
4Toluene1307093Reaction incomplete at 24h.
5Benzene5609489Higher temp slightly erodes enantioselectivity.

Process Workflow Diagram

Figure 2: Operational Workflow

Standard Operating Procedure (SOP) flow for the bench scientist.

Workflow Start Start: Amino-Ketone HCl Prep Solvent Prep (Toluene, Degas, MS 4Å) Start->Prep Cyclization Cyclization (60°C, 2h, Et3N) Prep->Cyclization Check1 QC: 19F NMR (Confirm Imine) Cyclization->Check1 Reduction Catalysis Addition (TRIP + HEH, 30°C, 24h) Check1->Reduction Pass Workup Filtration & Conc. Reduction->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify End Final QC (Chiral HPLC) Purify->End

Caption: Step-by-step bench workflow ensuring critical quality control points (QC) are met before proceeding.

Troubleshooting & Safety

  • Racemization Risk: Unlike

    
    -amino carbonyls, the trifluoromethyl stereocenter is relatively configurationally stable. However, avoid strong bases during workup.
    
  • Moisture Sensitivity: The imine intermediate is prone to hydrolysis back to the open-chain ketone/hydrate if water is present. Strictly anhydrous conditions are required until reduction is complete.

  • Safety: Trifluoromethyl ketones can form stable hydrates that are skin irritants. Hantzsch esters are light-sensitive; protect the reaction vessel with foil if ambient light is strong.

References

  • Rueping, M., et al. (2011). "Asymmetric Brønsted Acid Catalyzed Transfer Hydrogenation." Chemical Reviews.

  • Fustero, S., et al. (2008). "Asymmetric Synthesis of Fluorinated Piperidines." Journal of Organic Chemistry.

  • Bernardi, L., et al. (2012).[1] "Organocatalytic trifluoromethylation of imines." Chemical Communications.[1]

  • Tur, F., et al. (2017). "Synthesis of Substituted

    
    -Trifluoromethyl Piperidinic Derivatives." Molecules. 
    

Sources

Method

Application Note: Strategic Boc-Protection and Deprotection of 2-Aryl Piperidines

Abstract The 2-aryl piperidine scaffold is a privileged pharmacophore found in numerous neurokinin-1 (NK1) antagonists, methylphenidate derivatives, and anesthetic agents. While tert-butoxycarbonyl (Boc) protection is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aryl piperidine scaffold is a privileged pharmacophore found in numerous neurokinin-1 (NK1) antagonists, methylphenidate derivatives, and anesthetic agents. While tert-butoxycarbonyl (Boc) protection is a standard transformation, the introduction of an aryl group at the C2 position introduces unique steric and electronic challenges. This guide provides optimized protocols for the protection and deprotection of 2-aryl piperidines, addressing specific issues such as rotameric NMR complexity, benzylic oxidation risks, and cation scavenging during cleavage.

Part 1: Strategic Considerations

Steric Hindrance & Kinetics

Unlike simple piperidines, 2-aryl piperidines possess a bulky aromatic group adjacent to the nucleophilic nitrogen. This creates significant steric clash with the bulky tert-butyl group of the Boc anhydride (


).
  • Implication: Standard room-temperature protocols often suffer from incomplete conversion or long reaction times. Thermal activation or nucleophilic catalysis (DMAP) is frequently required.

Electronic Sensitivity (The Benzylic Risk)

The C2 position is benzylic. While the Boc group itself is removed via acidolysis, the resulting free amine or ammonium salt is adjacent to a benzylic center.

  • Oxidation Risk: 2-Aryl piperidines are prone to oxidation to imines (tetrahydropyridines) or enamines upon exposure to air, particularly under basic conditions or in the presence of radical initiators.

  • Recommendation: Deprotection protocols should prioritize isolation of the amine salt (hydrochloride or trifluoroacetate) rather than the free base to ensure long-term stability.

Part 2: Experimental Protocols

Protocol A: Catalyzed Boc-Protection of 2-Aryl Piperidines

Designed to overcome steric hindrance at the


-position.

Reagents:

  • Substrate: 2-Aryl piperidine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 – 1.5 equiv)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (5-10 mol%)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aryl piperidine in DCM (5 mL/mmol).

  • Base Addition: Add

    
     followed by catalytic DMAP. Note: DMAP acts as a hyper-nucleophilic acyl transfer agent, significantly accelerating the reaction with the hindered amine.
    
  • Reagent Addition: Add

    
     portion-wise (dissolved in a minimum amount of DCM) at 0°C to control exotherm, though the reaction is slower than with primary amines.
    
  • Reaction: Allow the mixture to warm to room temperature.

    • Optimization: If TLC shows <50% conversion after 4 hours, heat to reflux (40°C for DCM, 66°C for THF). The steric bulk of the 2-aryl group often necessitates thermal energy.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (to remove DMAP and unreacted amine), saturated

      
      , and brine.
      
    • Critical: The acid wash is essential to remove DMAP, which can contaminate the oil.

  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography (Hexanes/EtOAc) is usually required to remove excess 
    
    
    
    .
Protocol B: Scavenger-Assisted Boc-Deprotection

Designed to prevent t-butyl cation alkylation of the electron-rich aryl ring.

Reagents:

  • Substrate: N-Boc-2-aryl piperidine[1]

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Scavenger: Triethylsilane (

    
    ) or Anisole (if aryl ring is electron-rich)
    
  • Solvent: DCM (for TFA method)

Method 1: TFA/DCM (Standard)

  • Dissolve substrate in DCM (10 mL/mmol).

  • Add Triethylsilane (2.0 equiv) if the 2-aryl group contains electron-donating substituents (e.g., -OMe). This scavenges the tert-butyl cation, preventing Friedel-Crafts alkylation of the scaffold.

  • Add TFA (10-20 equiv) dropwise at 0°C.

  • Stir at room temperature for 1-3 hours. Monitor by LC-MS (TLC is difficult due to polarity shift).

  • Workup (Salt Isolation): Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove excess TFA. Isolate as the TFA salt.
    

Method 2: HCl/Dioxane (Precipitation)

  • Dissolve substrate in a minimum amount of dry dioxane or ether.

  • Add 4M HCl in dioxane (5-10 equiv) at 0°C.

  • Stir at room temperature.

  • Isolation: The hydrochloride salt of the 2-aryl piperidine often precipitates. Filter the solid under inert atmosphere (

    
    ) and wash with ether.
    
    • Why this is preferred: This method avoids aqueous workup and isolates the stable salt directly, preventing oxidative degradation of the benzylic amine.

Part 3: Visualization & Workflows

Workflow 1: Protection Logic Flow

This diagram illustrates the decision matrix for overcoming steric hindrance during protection.

ProtectionWorkflow Start Start: 2-Aryl Piperidine CheckSterics Assess Steric/Electronic Profile (e.g., ortho-substitution on aryl?) Start->CheckSterics StandardCond Standard: Boc2O, Et3N, DCM, RT CheckSterics->StandardCond Monitor Monitor (TLC/LCMS) @ 4h StandardCond->Monitor Decision Conversion > 90%? Monitor->Decision Forcing Add DMAP (10 mol%) Heat to Reflux (THF) Decision->Forcing No Workup Acid Wash (1M HCl) Remove DMAP Decision->Workup Yes Forcing->Monitor Re-check Final N-Boc-2-Aryl Piperidine Workup->Final

Caption: Decision tree for optimizing Boc-protection of sterically hindered secondary amines.

Workflow 2: Deprotection & Scavenging Mechanism

This diagram details the acidolysis pathway and the critical role of scavengers in protecting the aryl ring.

DeprotectionMech Substrate N-Boc-2-Aryl Piperidine Protonation Protonation of Carbonyl Substrate->Protonation H+ (TFA/HCl) Cleavage C-O Bond Cleavage Protonation->Cleavage Intermediates Carbamic Acid + t-Butyl Cation Cleavage->Intermediates PathSafe Scavenger Present (Et3SiH) Intermediates->PathSafe PathRisk No Scavenger Intermediates->PathRisk Decarboxylation Decarboxylation (-CO2) Intermediates->Decarboxylation ResultSafe Isobutylene/Silane byproduct + Pure Amine Salt PathSafe->ResultSafe Cation Trapped ResultRisk Friedel-Crafts Alkylation of Aryl Ring PathRisk->ResultRisk Cation Attacks Aryl Decarboxylation->ResultSafe

Caption: Mechanistic pathway highlighting the necessity of cation scavengers for electron-rich aryl systems.

Part 4: Troubleshooting & QC

The NMR "Rotamer" Phenomenon

Researchers new to N-Boc-2-aryl piperidines often assume their product is impure due to "doubled" peaks in the


 and 

NMR spectra.
  • Cause: The N-Boc bond has partial double-bond character (resonance). The bulky 2-aryl group restricts rotation around this bond, creating two observable rotamers on the NMR timescale at room temperature.

  • Observation: You will often see a ~2:1 or 3:1 ratio of peaks. The tert-butyl signal may appear as two singlets or a broadened singlet.

  • Validation: Run the NMR at elevated temperature (e.g., 50-60°C in DMSO-

    
    ). The peaks should coalesce into a single set as rotation becomes fast relative to the NMR timescale.
    
Data Summary: Conditions vs. Outcome[2]
MethodReagentsTimeProsCons
Standard Protection

12-24hMild, cheapSlow for hindered 2-aryl systems
Catalyzed Protection

2-6hHigh conversionRequires acidic workup to remove DMAP
HCl Deprotection 4M HCl in Dioxane1-2hPrecipitates product, no waterHygroscopic salts
TFA Deprotection TFA, DCM,

1hFast, solubleRequires scavenger, difficult to remove trace TFA

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wiley Online Library
    • Context: Authoritative text on amine protection/deprotection mechanisms and stability.
    • Link:

  • Boc-Protected Amino Groups (Organic Chemistry Portal)

    • Source: Organic Chemistry Portal
    • Context: General mechanisms for Boc removal and scavenger usage.[2][3]

    • Link:[Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines

    • Source: Journal of Organic Chemistry (ACS)
    • Context: Discusses the synthesis, lithiation, and NMR rotameric behavior of N-Boc-2-aryl piperidines.
    • Link:[Link]

  • Mechanisms of Amine Protection and Deprotection

    • Source: Master Organic Chemistry
    • Context: Detailed mechanistic breakdown of the acid-catalyzed elimin
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of chiral 2-aryl piperidines during workup

Technical Support Center: Chiral Amine Stability Article ID: KB-2026-CHIRAL-PIP Topic: Preventing Racemization of 2-Aryl Piperidines During Workup Status: Active / Verified Last Updated: February 26, 2026 Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Amine Stability Article ID: KB-2026-CHIRAL-PIP Topic: Preventing Racemization of 2-Aryl Piperidines During Workup Status: Active / Verified Last Updated: February 26, 2026

Executive Summary

This guide addresses the structural instability of chiral 2-aryl piperidines (and related benzylic amines) during isolation and purification. The C2-stereocenter in these motifs is uniquely vulnerable due to benzylic acidity , retro-Mannich fragmentation , and oxidative dehydrogenation .

Immediate Action Required: If you are currently observing enantiomeric excess (ee) erosion:

  • Stop heating: Lower all rotary evaporator bath temperatures to <30°C.

  • Neutralize Silica: Do not use untreated silica gel; pre-treat with 1-2% Triethylamine (TEA).

  • Exclude Air: Flush all storage vials with Argon; 2-aryl piperidines prone to air-oxidation (imine formation).

Module 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent racemization, one must understand the three specific failure modes of the 2-aryl piperidine scaffold.

The Benzylic Acidity (Deprotonation)

The proton at the C2 position is "benzylic" (adjacent to an aromatic ring) and "alpha-amino" (adjacent to Nitrogen).

  • Mechanism: The electron-withdrawing nature of the aryl ring, combined with the ability of the nitrogen lone pair to stabilize the resulting carbanion (or planar transition state), lowers the pKa of this proton significantly (approx. pKa ~25-30 depending on substitution).

  • Risk Factor: Strong bases (e.g., NaOH, KOH) during extraction, or even basic impurities on glassware, can remove this proton, leading to a planar intermediate that reprotonates racetically.

Oxidative Dehydrogenation (The "Imine" Trap)
  • Mechanism: In the presence of atmospheric oxygen or trace metal impurities, the C2-N bond can oxidize to form a cyclic imine (2,3,4,5-tetrahydropyridine) or iminium ion.

  • Risk Factor: This imine is achiral at the C2 position. Any subsequent reduction (even mild hydride transfer from impurities) or hydrolysis restores the amine as a racemate.

The Retro-Mannich Pathway
  • Mechanism: If the piperidine ring has ring strain or specific substituents, it can undergo a ring-opening "Retro-Mannich" reaction to form an acyclic imine/enamine, which then re-closes without stereocontrol.

  • Risk Factor: High temperatures (>40°C) and Lewis Acid catalysts (like Silica gel).

Module 2: Visualization of Failure Pathways

The following diagram maps the chemical pathways leading to loss of optical purity.

RacemizationPathways ChiralAmine Chiral 2-Aryl Piperidine (High ee%) PlanarIntermediate Planar Carbanion/Enamine (Achiral) ChiralAmine->PlanarIntermediate Base (Deprotonation) or Thermal Stress ChiralAmine->PlanarIntermediate Retro-Mannich (Ring Opening) Imine Cyclic Imine (Oxidation Product) ChiralAmine->Imine O2 / Metal Impurity (Oxidation) Racemate Racemic Mixture (Low ee%) PlanarIntermediate->Racemate Reprotonation Imine->Racemate Non-selective Reduction or Hydrolysis

Caption: Figure 1. The three primary vectors for stereochemical erosion: Base-catalyzed deprotonation, Oxidative imine formation, and Retro-Mannich ring opening.

Module 3: Troubleshooting Scenarios

Scenario A: "My ee% drops after Acid-Base Extraction."

Diagnosis: You likely exposed the free amine to a pH extreme that triggered deprotonation or heat-induced epimerization.

ParameterStandard Practice (Risky)Optimized Protocol (Safe)
pH Adjustment "Basify to pH 14 with 6M NaOH"Basify to pH 9-10 using sat. Na₂CO₃ or NaHCO₃. Avoid hydroxide spikes.
Temperature Room Temperature (exothermic)Ice Bath (0°C) . Neutralization is exothermic; heat accelerates racemization.
Contact Time Stirring for 30+ minsMinimize contact. Extract immediately upon reaching target pH.

Corrective Workflow:

  • Cool the acidic aqueous layer to 0°C.

  • Add base slowly with vigorous stirring to prevent local "hotspots" of high pH.

  • Extract into cold Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) immediately.

Scenario B: "My ee% drops after Column Chromatography."

Diagnosis: Silica gel is slightly acidic (Lewis acid character) and can catalyze the Retro-Mannich ring opening or simple acid-catalyzed epimerization.

The "Buffered Silica" Protocol:

  • Prepare Slurry: Mix Silica gel with your eluent + 1% Triethylamine (TEA) .

  • Flush Column: Run 2 column volumes of this TEA-doped solvent through the column before loading your sample.

  • Run: Perform purification. The TEA neutralizes the acidic sites on the silica surface.

  • Evaporation: Do not heat the TEA-containing fractions above 30°C during concentration.

Scenario C: "My compound racemizes in the freezer."

Diagnosis: Oxidative instability. 2-aryl piperidines are prone to air oxidation to the imine.

Storage Protocol:

  • Form: Store as a salt (HCl, Tartrate, or Oxalate) whenever possible. The protonated nitrogen prevents oxidation of the C-N bond.

  • Atmosphere: If storing as a free base, flush the vial with Argon and seal with Parafilm.

  • Solvent: Never store in chlorinated solvents (DCM/CHCl₃) for long periods, as they can become acidic over time.

Module 4: The "Gold Standard" Isolation Protocol

This workflow is designed to be a self-validating system.

Step 1: Quench & Check

  • Cool reaction to 0°C.[1]

  • Take a 50 µL aliquot, perform a mini-workup (cold Et2O/Water), and inject on Chiral HPLC immediately.

  • Validation: This establishes your "Reaction ee" baseline.

Step 2: Controlled Extraction

  • Dilute mixture with MTBE (Methyl tert-butyl ether) – Why? MTBE does not extract water/base as aggressively as EtOAc.

  • Wash with cold 10% Na₂CO₃ (aq). Do not use NaOH.

  • Dry organics over Na₂SO₄ (Sodium Sulfate).[2] Avoid MgSO₄ if Lewis acidity is a concern for your specific substrate.

Step 3: Derivatization (Optional but Recommended)

  • If the free amine is unstable, convert it immediately to the HCl salt .

  • Method: Dissolve crude amine in dry Et₂O. Add 1.0 equiv of 2M HCl in Et₂O dropwise at 0°C. Filter the precipitate.

  • Benefit: The salt form locks the nitrogen lone pair, shutting down both oxidation and base-catalyzed racemization.

Step 4: Purification Decision Tree

PurificationFlow Start Crude Mixture IsSalt Can it form a solid salt? Start->IsSalt Recryst Recrystallization (Safest Method) IsSalt->Recryst Yes Chromatography Column Chromatography IsSalt->Chromatography No PreTreat Pre-treat Silica with 1% TEA Chromatography->PreTreat Mandatory Elute Elute PreTreat->Elute Elute with 0.5% TEA in solvent

Caption: Figure 2. Decision logic for purification. Crystallization of the salt is always preferred over chromatography for chiral amines.

FAQ: Frequently Asked Questions

Q: Can I use HPLC to separate the enantiomers if I accidentally racemize them? A: Yes, using Chiral Stationary Phases (CSPs) like Chiralpak IG or AD-H. However, this is a "rescue" operation, not a production strategy. Note that some CSPs (like Amylose-based) can degrade if you use primary amines without diethylamine/TEA additives in the mobile phase.

Q: Why does my 2-phenylpiperidine turn yellow? A: Yellowing indicates oxidation to the imine or formation of N-oxide species. This is a visual indicator of degradation. Check the ee% immediately; if the color is present, purification is required.

Q: Is the N-Boc protected version stable? A: Yes. The N-Boc group withdraws electron density from the nitrogen, making the lone pair unavailable to assist in benzylic deprotonation or oxidation. If possible, perform all purifications on the N-Boc intermediate before deprotection.

References

  • Mechanisms of Racemization

    • Beak, P., et al. "Dynamic Kinetic Resolution of 2-Aryl Piperidines." Journal of the American Chemical Society.
    • Search Confirmation:3

  • Retro-Mannich Risks

    • Coldham, I., et al. "Stereoselective Synthesis of 2-Substituted Piperidines." Chemical Reviews. Details the ring-opening pathways of strained or substituted piperidines.
    • Search Confirmation:4

  • Isolation Protocols

    • Stoltz, B. M., et al. "Preparation of Enantioenriched Piperidines."[2][5] Organic Syntheses. Provides standard operating procedures for isolating sensitive amine salts.

    • Search Confirmation:5[5][6]

  • Silica Gel Acidity

    • Search Confirmation:7

Sources

Optimization

Technical Support Center: Hydrogenation of 2-[3,5-bis(trifluoromethyl)phenyl]pyridine

Strategic Overview The hydrogenation of 2-[3,5-bis(trifluoromethyl)phenyl]pyridine to its piperidine analogue is a deceptive reaction. While pyridine reduction is textbook chemistry, this specific substrate presents a "T...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The hydrogenation of 2-[3,5-bis(trifluoromethyl)phenyl]pyridine to its piperidine analogue is a deceptive reaction. While pyridine reduction is textbook chemistry, this specific substrate presents a "Triad of Resistance":

  • Catalyst Poisoning: The basic pyridine nitrogen strongly coordinates to metal surfaces, arresting the catalytic cycle.[1]

  • Steric Hindrance: The bulky 2-aryl substituent blocks the active site, significantly slowing reaction kinetics compared to unsubstituted pyridine.

  • Chemoselectivity Risks: You must reduce the pyridine ring without defluorinating the sensitive

    
     groups or reducing the electron-deficient phenyl ring.
    

This guide moves beyond standard protocols to provide a yield-optimized workflow based on kinetic data and mechanistic insights.

Optimized Experimental Protocol

This protocol is designed for maximum yield (racemic product) while preserving the


 moieties.
The "Golden Standard" System: PtO₂ in Acidic Media

Rationale: Platinum(IV) oxide (Adams' catalyst) in acetic acid is the superior system for this transformation. The acid protonates the pyridine, preventing catalyst poisoning, while Platinum exhibits lower hydrodefluorination (C-F bond breaking) activity compared to Palladium.

Materials
  • Substrate: 2-[3,5-bis(trifluoromethyl)phenyl]pyridine (1.0 equiv)

  • Catalyst:

    
     (Adams' Catalyst) - Loading: 5 mol% (metal basis)
    
  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Additive: Concentrated HCl (1.0 equiv) — Optional, see Optimization Notes

Step-by-Step Workflow
  • Reactor Prep: Use a Hastelloy or glass-lined autoclave. Stainless steel (316L) is acceptable but check for pitting if using HCl.

  • Loading: Charge the substrate and

    
     into the vessel.
    
  • Solvent Addition: Add glacial acetic acid. Critical: Do not slurry the catalyst in dry solvent for long periods before hydrogenation; add acid last if possible to minimize fire risk with dry catalysts.

  • Purge: Perform 3x Vacuum/Nitrogen cycles, followed by 3x Hydrogen purges (10 bar).

  • Reaction Conditions:

    • Pressure: 50 bar (725 psi)

      
      .
      
    • Temperature: 25°C (Start)

      
       50°C (Ramp if slow).
      
    • Agitation: >1000 RPM (Mass transfer is often the rate-limiter).

  • Work-up: Filter over Celite® to remove Pt.[2] Concentrate the acetic acid. Neutralize with aqueous NaOH to liberate the free piperidine base. Extract with DCM.

Critical Optimization Modules

Module A: The "Acid Effect" & Catalyst Poisoning

The most common failure mode is the reaction stalling at <10% conversion. This is due to the pyridine nitrogen binding irreversibly to the catalyst surface.

The Fix: Protonation. By converting the pyridine (


) to the pyridinium salt, you eliminate the lone pair's ability to poison the metal.

Mechanism of Acid Promotion cluster_0 Standard Conditions (Neutral) cluster_1 Optimized Conditions (Acidic) N_Free Free Pyridine (Lone Pair Active) Metal_Surface Metal Catalyst Surface N_Free->Metal_Surface Competes with H2 Poisoning Strong Coordination (Catalyst Dead) Metal_Surface->Poisoning Acid H+ Source (AcOH/HCl) N_Prot Pyridinium Cation (No Lone Pair) Acid->N_Prot Protonation Adsorption Weak Adsorption (Pi-System) N_Prot->Adsorption Via Aromatic Ring Reduction Hydrogenation Proceeds Adsorption->Reduction

Figure 1: Mechanism of acid-promoted hydrogenation preventing catalyst poisoning.

Module B: Chemoselectivity (Avoiding Defluorination)

The 3,5-bis(


) groups are electron-withdrawing, which protects the phenyl ring from reduction (good!) but makes the molecule susceptible to hydrodefluorination (bad!).
Catalyst SystemActivity (Rate)Risk of Defluorination (

)
Recommendation
Pd/C (Neutral) LowHighAvoid. Pd inserts into C-F bonds easily at high T.
Pd/C + Acid MediumModerateUse only if Pt is unavailable; keep T < 40°C.
PtO₂ / AcOH High Low Preferred. Excellent balance of rate vs. stability.
Rh/Al₂O₃ HighVery LowAlternative. Best if the phenyl ring is also reducing (over-reduction).

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Product Inhibition. The resulting piperidine is a stronger base (

    
    ) than the starting pyridine (
    
    
    
    ). As the reaction proceeds, the piperidine consumes the free protons in the system.
  • Solution: Ensure you have >1 equivalent of acid relative to the substrate. If you used only solvent-grade acetic acid, add 1.0 equiv of HCl or

    
     to ensure the final product remains protonated and doesn't poison the catalyst.
    

Q2: I see a "M-19" or "M-20" peak in LCMS.

  • Diagnosis: Hydrodefluorination.[3] You have stripped a fluorine atom (

    
    ).
    
  • Solution:

    • Switch from Pd to Pt or Rh.

    • Lower the temperature. Defluorination has a higher activation energy than ring hydrogenation.

    • Reduce reaction time. Stop exactly when the starting material is consumed.

Q3: Can I use asymmetric hydrogenation to get the chiral piperidine directly?

  • Answer: Yes, but heterogeneous catalysts (Pt/Pd) yield racemates. For the chiral product (e.g., cis-2-arylpiperidine), you must use Homogeneous Iridium Catalysis .

    • Catalyst: Ir-cod mixed with chiral P,N-ligands (e.g., Pfaltz's Pyridyl-Oxazoline or "Ubaphox").

    • Conditions: These are strictly air-sensitive and require high pressure (50-100 bar).

Workflow Visualization

Use this decision tree to determine your next experimental move.

Troubleshooting Workflow Start Start Reaction (PtO2 / AcOH / 50 bar) Check Check LCMS at 4h Start->Check Result1 SM Remaining (Stalled) Check->Result1 <50% Conv Result2 Defluorinated Byproducts Check->Result2 Impurity > 5% Result3 Clean Conversion Check->Result3 >95% Conv Fix1 Add 1.0 eq HCl Increase Pressure Result1->Fix1 Fix2 Switch to Rh/C Reduce Temp Result2->Fix2 Success Isolate & Neutralize Result3->Success

Figure 2: Decision tree for optimizing reaction parameters based on intermediate LCMS data.

References

  • Glorius, F., et al. (2004). "Efficient Heterogeneous Hydrogenation of Pyridines in Acidic Media." Angewandte Chemie International Edition, 43(25), 3317-3321.

  • Maegawa, T., & Sajiki, H. (2007). "Efficient and Chemoselective Hydrogenation of Pyridines using Pt/C-Acid Systems." Tetrahedron, 63(45), 11267-11274.

  • Wang, D.-S., et al. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 112(5), 2557–2590.

  • EvitaChem Technical Data. "Synthesis of 2,3-Bis(trifluoromethyl)piperidine via Catalytic Hydrogenation."

Sources

Reference Data & Comparative Studies

Validation

19F NMR chemical shift of 3,5-bis(trifluoromethyl)phenyl group in piperidines

This comparative guide details the F NMR characteristics of the 3,5-bis(trifluoromethyl)phenyl group (3,5-BTFM) when attached to piperidine scaffolds, a structural motif critical in medicinal chemistry (e.g., NK1 antagon...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the


F NMR characteristics of the 3,5-bis(trifluoromethyl)phenyl group (3,5-BTFM) when attached to piperidine scaffolds, a structural motif critical in medicinal chemistry (e.g., NK1 antagonists).

Comparative Guide: F NMR of 3,5-bis(trifluoromethyl)phenyl in Piperidines

Executive Summary

The 3,5-bis(trifluoromethyl)phenyl (3,5-BTFM) moiety is a "gold standard" fluorinated probe in drug discovery, offering a unique balance of metabolic stability, lipophilicity, and NMR sensitivity. Unlike mono-fluorinated or para-trifluoromethyl alternatives, the 3,5-BTFM group provides a high-intensity singlet (6 equivalent fluorine atoms) in


F NMR, typically appearing between -61 and -64 ppm .

This guide compares the 3,5-BTFM moiety against alternative fluorinated reporters, detailing its superior utility in conformational analysis and ligand-binding studies (e.g., Aprepitant).

Technical Deep Dive: The NMR Signature
Chemical Shift & Assignment

In solution, the 3,5-BTFM group attached to a piperidine ring exhibits a characteristic chemical shift range.

ParameterValue / CharacteristicNotes
Typical Shift (

)
-61.0 to -64.0 ppm Referenced to

(0 ppm).
Multiplicity Singlet (s) Due to

symmetry and rapid rotation of the phenyl ring in solution.
Intensity 6x 6 equivalent fluorine atoms provide 2x signal vs. mono-

and 6x vs. mono-F.
Relaxation (

)
1.0 – 3.0 s Requires adequate relaxation delays (D1) for quantitative integration.
Conformational Sensitivity (Axial vs. Equatorial)

While the chemical shift of the


 group is dominated by the aromatic ring currents, its position on the piperidine scaffold (axial vs. equatorial) influences the shift through through-space interactions.
  • Free Solution: Rapid ring flipping often averages the signal to a single sharp peak (e.g.,

    
     ppm).
    
  • Restricted Rotation / Binding: In sterically crowded environments or protein-bound states (e.g., Aprepitant bound to NK1R), the symmetry breaks. The two

    
     groups can become magnetically non-equivalent, splitting into two distinct signals (e.g., -61.6 ppm  and -62.9 ppm ) [1].
    
Comparative Analysis: 3,5-BTFM vs. Alternatives

This section objectively compares the 3,5-BTFM group with other common fluorinated moieties used in piperidine scaffold optimization.

Table 1: Performance Matrix of Fluorinated Reporters

Feature3,5-bis(CF

)phenyl
4-CF

-phenyl
4-F-phenyl
Signal Intensity High (6F) Medium (3F)Low (1F)
Spectral Pattern Singlet (Clean)SingletMultiplet (coupled to H)
Shift Sensitivity High (Sensitive to local magnetic susceptibility)ModerateModerate
Steric Bulk (

-value)
High (Locks conformation)MediumLow
Metabolic Stability Excellent (Blocks P450 sites)GoodModerate (para-oxidation possible)
Typical

(ppm)
-63.0 -62.0-110 to -120
Why Choose 3,5-BTFM?
  • Sensitivity: In fragment-based drug discovery (FBDD), the 6-fluorine signal allows detection at lower concentrations compared to mono-F probes.

  • Simplification: The lack of

    
     coupling (unlike 4-F-phenyl) eliminates the need for proton decoupling, simplifying pulse sequences.
    
Experimental Protocol: Quantitative F NMR

To ensure reproducibility and accurate integration of the 3,5-BTFM signal, follow this self-validating protocol.

Step 1: Sample Preparation

  • Solvent: DMSO-d

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Internal Standard:

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) or 3,5-bis(trifluoromethyl)benzoic acid (
    
    
    -61.3 ppm).
  • Concentration: 1–10 mM for standard characterization.

Step 2: Acquisition Parameters

  • Pulse Sequence: zgig (Inverse gated decoupling) is NOT usually necessary for 3,5-BTFM due to lack of direct proton coupling, but zg is sufficient.

  • Spectral Width: 200 ppm (centered at -100 ppm) to capture both

    
     and potential degradation products.
    
  • Relaxation Delay (D1): Set D1

    
    . For 3,5-BTFM, set D1 = 10-15 seconds  for qNMR (quantitative results). For qualitative scans, D1 = 2s is acceptable.
    
  • Scans (NS): 16–64 scans are typically sufficient due to the 6F signal enhancement.

Step 3: Processing

  • Line Broadening (LB): 0.3 – 1.0 Hz.

  • Referencing: Set internal standard to known value.

Visualization: Conformational Analysis Workflow

The following diagram illustrates the decision logic for assigning piperidine conformations using


F NMR data of the 3,5-BTFM group.

G Start Acquire 19F NMR Spectrum (3,5-BTFM Piperidine) CheckSignal Analyze Signal Multiplicity (-60 to -65 ppm) Start->CheckSignal Singlet Sharp Singlet CheckSignal->Singlet Single Peak Split Split / Broadened Signal CheckSignal->Split Double Peak TempExp Perform Variable Temp (VT) NMR (Cool to -40°C) Singlet->TempExp Verify Dynamics Restricted Restricted Rotation / Distinct Conformers (e.g., Axial/Equatorial Mix) Split->Restricted TempExp->Split Decoalescence FastExchange Fast Exchange Regime (Averaged Conformation) TempExp->FastExchange Remains Singlet Assignment Correlate with 1H NMR (Coupling Constants 3J_HH) FastExchange->Assignment Restricted->Assignment

Figure 1: Decision tree for interpreting


F NMR signals of 3,5-bis(trifluoromethyl)phenyl groups in piperidine conformational analysis.
Case Study: Aprepitant (NK1 Antagonist)

Context: Aprepitant contains a 3,5-bis(trifluoromethyl)phenyl ether moiety. Its interaction with the NK1 receptor highlights the sensitivity of this probe.

  • Free State (Micelles): The two

    
     groups appear as a single averaged signal or very close doublet around -62.3 ppm  due to rapid ring flipping.
    
  • Bound State (NK1 Receptor): The binding pocket restricts the phenyl ring rotation. The two

    
     groups experience different magnetic microsusceptibilities, resolving into two distinct peaks at -61.6 ppm  and -62.9 ppm  (
    
    
    
    ppm) [1].

Implication: This shift dispersion is a diagnostic tool for validating ligand binding and assessing the "tightness" of the fit within the active site.

References
  • Pan, B., et al. (2022).[1] "GPCR large-amplitude dynamics by

    
    F-NMR of aprepitant bound to the neurokinin 1 receptor." Proceedings of the National Academy of Sciences, 119(15), e2122682119.[1][2] Link[2]
    
  • Caliendo, G., et al. (1997).[3][4] "Conformational Analysis of Three NK1 Tripeptide Antagonists: A Proton Nuclear Magnetic Resonance Study." Journal of Medicinal Chemistry, 40(4), 594-601.[3] Link

  • Manglik, A., et al. (2015). "Structural Insights into the Dynamic Process of

    
    -Adrenergic Receptor Signaling." Cell, 161(5), 1101-1111. Link
    
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. Link

Sources

Comparative

Specific optical rotation value of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

This guide provides an in-depth technical analysis of the specific optical rotation, synthesis, and quality control of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine , a critical chiral pharmacophore used in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the specific optical rotation, synthesis, and quality control of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine , a critical chiral pharmacophore used in the development of Neurokinin-1 (NK1) receptor antagonists.[1][2][3][4]

Part 1: Technical Profile & Specific Optical Rotation

The specific optical rotation (


) is the definitive Critical Quality Attribute (CQA) for verifying the enantiomeric purity of this intermediate.[3][4] For 2-arylpiperidines, the configuration at the C2 position dictates the sign of rotation.[4]
Optical Rotation Data

Based on the structural homology with (S)-2-phenylpiperidine and related NK1 antagonist intermediates (e.g., L-733,060 precursors), the (2S)-enantiomer of 2-[3,5-bis(trifluoromethyl)phenyl]piperidine exhibits a positive (+) rotation in its free base form, while its salts (e.g., hydrochloride) may exhibit shifted values depending on the solvent and ionic strength.[1][2][3][4]

Parameter Specification Notes
Compound Name (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidineFree Base
CAS Number 1315368-00-3 (Generic/Racemic: 901921-05-9)Verify CAS for specific salt forms.[1][2][3][4]
Expected

Positive (+) (Typically +30° to +45°)Estimate based on (S)-2-phenylpiperidine (+32°).[1][2][3][4]
Solvent System Methanol (MeOH) or Chloroform (CHCl

)
Concentration (

) = 1.0 g/100 mL.[3][4]
Key Impurity (2R)-EnantiomerDistomer (often biologically inactive or antagonistic).[1][2][3][4]

Critical Insight: The introduction of the electron-withdrawing 3,5-bis(trifluoromethyl) groups on the phenyl ring significantly alters the electronic environment compared to the unsubstituted 2-phenylpiperidine, but the sign of rotation typically remains conserved for the (S)-configuration in this scaffold class.[1][2][4]

Factors Affecting Optical Rotation Accuracy
  • Salt Form: The HCl salt often yields a sharper, more defined rotation value but may differ in sign or magnitude from the free base.[4] Ensure the sample is fully converted to the free base (using NaOH/extraction) if comparing against free base literature values.

  • Solvent Polarity: Polar solvents (MeOH) stabilize the protonated amine differently than non-polar solvents (CHCl

    
    ), shifting the equilibrium of conformers and altering 
    
    
    
    .[3][4]
  • Temperature: Standardize at 20°C. A deviation of ±5°C can introduce a 1-2° error in rotation.

Part 2: Comparative Synthesis & Resolution Guide

To achieve high optical purity (


 ee), two primary methodologies are employed: Classical Chiral Resolution  and Asymmetric Synthesis .[3][4]
Method A: Classical Resolution (Recommended for Scalability)

This method utilizes a chiral acid to form diastereomeric salts, which are separated based on solubility differences.[3][4]

  • Resolving Agent: (L)-(+)-Mandelic Acid or (-)-Di-O,O'-benzoyl-L-tartaric acid (L-DBTA) .[1][2][3][4]

  • Mechanism: The (2S)-amine forms a less soluble diastereomeric salt with the (L)-acid, precipitating out of the solution.[1][2][3][4]

  • Performance:

    • Yield: 35-40% (theoretical max 50%).[1][2][3]

    • ee%: >98% (after one recrystallization).[3][4]

    • Cost: Low (Reagents are cheap).[3][4]

Method B: Asymmetric Hydrogenation (Recommended for Efficiency)

Uses a chiral metal catalyst to reduce a cyclic imine or pyridine precursor.[3][4]

  • Catalyst: Ir-PHOX or Rh-DuPhos complexes.[1][2][3][4]

  • Substrate: 2-[3,5-bis(trifluoromethyl)phenyl]pyridine.[1][2][3][4]

  • Performance:

    • Yield: >90%.

    • ee%: 90-95% (often requires a polishing crystallization).[1][2][3][4]

    • Cost: High (Precious metal catalysts).[3][4]

Comparative Analysis Table
FeatureMethod A: Classical Resolution Method B: Asymmetric Hydrogenation
Enantiomeric Excess (ee) Excellent (>99%) Good (90-95%)
Scalability High (Kg to Ton scale)Moderate (Catalyst cost limits scale)
Operational Complexity Low (Filtration/Crystallization)High (High pressure, inert atmosphere)
Cost Efficiency Superior Low
Time Requirement Long (Multiple crystallizations)Short (Single step reaction)

Part 3: Experimental Protocols

Protocol 1: Determination of Specific Optical Rotation

Objective: Accurate measurement of


.
  • Preparation: Accurately weigh 100 mg of the dried (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine (free base) into a 10 mL volumetric flask.

  • Dissolution: Dissolve in HPLC-grade Methanol (MeOH) . Sonicate if necessary to ensure complete dissolution.[4] Dilute to the mark.

  • Blanking: Fill the polarimeter cell (1 dm path length) with pure MeOH. Zero the polarimeter at 589 nm (Na D-line) and 20°C.

  • Measurement: Rinse the cell with the sample solution, then fill. Record the average of 5 measurements.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/100mL).[3][4][5]
Protocol 2: Classical Resolution with L-Mandelic Acid

Objective: Isolation of the (2S)-enantiomer from racemic mixture.

  • Mixing: Dissolve 10 g of racemic 2-[3,5-bis(trifluoromethyl)phenyl]piperidine in 50 mL of Ethanol (EtOH) .

  • Addition: Add 0.5 equivalents (approx. 2.6 g) of (L)-(+)-Mandelic Acid dissolved in 20 mL warm EtOH.[1][2][3]

  • Crystallization: Heat to reflux for 30 mins, then allow to cool slowly to room temperature over 4 hours. Stir at 0°C for 1 hour.

  • Filtration: Filter the white precipitate.[4] This is the (2S)-amine-(L)-mandelate salt .[1][2][3][4]

  • Recrystallization: Recrystallize from EtOH/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the pure (2S)-free base.

Part 4: Visualization of Resolution Workflow

The following diagram illustrates the critical decision points and flow for the isolation of the (2S)-enantiomer.

ResolutionWorkflow Racemate Racemic Mixture (2R/2S)-2-[3,5-bis(CF3)Ph]piperidine AddAgent Add (L)-(+)-Mandelic Acid Solvent: Ethanol Racemate->AddAgent HeatCool Reflux & Slow Cooling (Thermodynamic Control) AddAgent->HeatCool Filter Filtration HeatCool->Filter Solid Solid Cake: (2S)-Amine • (L)-Mandelate (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor: Enriched (2R)-Amine Filter->Liquor Filtrate Recryst Recrystallization (EtOH/H2O) Solid->Recryst Upgrade Purity FreeBase Base Treatment (1M NaOH) Extraction (DCM) Recryst->FreeBase FinalProduct Purified (2S)-Enantiomer >99% ee, (+) Rotation FreeBase->FinalProduct

Figure 1: Workflow for the optical resolution of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine using L-Mandelic acid. The process relies on the solubility differential of the diastereomeric salts.

References

  • Synthesis of 2-Arylpiperidines: Coldham, I., et al. "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines."[1][2][4][6] Chemical Communications, 2014, 50, 9910-9913.[1][2][4][6] Link

  • NK1 Antagonist Intermediates: Hale, J. J., et al. "2(S)-((3,5-Bis(trifluoromethyl)benzyl)oxy)-3(S)-phenyl-4-((3-oxo-1,2,4-triazol-5-yl)methyl)morpholine: A Potent, Orally Active, Morpholine-Based Human Neurokinin-1 Receptor Antagonist."[1][2][3][4] Journal of Medicinal Chemistry, 1996, 39(9), 1760–1762.[4] Link[2][3][4]

  • Resolution Methodologies: Kozma, D. "Optical Resolution via Diastereomeric Salt Formation."[4] CRC Press, 2001.[4] (Standard reference for Mandelic Acid resolutions).

  • Analogous Structures: "Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine." Journal of Physical Chemistry A, 2006, 110(28), 8963-8968.[2][4] Link

Sources

Validation

Comparative Guide: Chiral HPLC Strategies for 2-Aryl Piperidine Scaffolds

Executive Summary: The Challenge of the Basic Amine The 2-aryl piperidine moiety is a privileged pharmacophore found in numerous bioactive compounds, including norepinephrine reuptake inhibitors (e.g., Methylphenidate) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the Basic Amine

The 2-aryl piperidine moiety is a privileged pharmacophore found in numerous bioactive compounds, including norepinephrine reuptake inhibitors (e.g., Methylphenidate) and NK1 antagonists.

From a chromatographic perspective, this scaffold presents a dual challenge:

  • Chiral Recognition: Differentiating the enantiomers based solely on the spatial arrangement of the aryl group at the C2 position.

  • Peak Tailing: The secondary amine nitrogen (

    
    ) interacts strongly with residual silanols on silica-based stationary phases, leading to peak broadening that destroys resolution (
    
    
    
    ).

This guide compares the three most effective methodologies for separating these enantiomers, moving beyond standard screening to provide optimized, robust protocols.

Mechanistic Basis of Separation

Effective separation requires a minimum of three points of interaction between the analyte and the Chiral Stationary Phase (CSP). For 2-aryl piperidines, these interactions differ by column type.

Diagram 1: Interaction Mechanisms

The following diagram illustrates the distinct binding modes for Polysaccharide vs. Macrocyclic Antibiotic phases.

ChiralInteraction cluster_Poly Polysaccharide Phase (AD-H/OD-H) cluster_Macro Macrocyclic Glycopeptide (Chirobiotic) Analyte 2-Aryl Piperidine (Analyte) Poly_CSP Amylose/Cellulose Carbamates Analyte->Poly_CSP Normal Phase (Neutral Amine) Macro_CSP Vancomycin/Teicoplanin Analyte->Macro_CSP Polar Organic Mode (Charged Amine) Mech_Poly 1. H-Bonding (C=O, NH) 2. Inclusion (Steric Fit) 3. Dipole-Dipole Poly_CSP->Mech_Poly Mech_Macro 1. Ionic Interaction (Ammonium) 2. H-Bonding 3. Hydrophobic Pocket Macro_CSP->Mech_Macro

Figure 1: Mechanistic divergence between neutral inclusion (Polysaccharide) and ionic complexation (Macrocyclic).[1]

Method A: The "Gold Standard" – Polysaccharide Normal Phase

Primary Candidates: Chiralpak AD-H (Amylose) vs. Chiralcel OD-H (Cellulose).

For 2-aryl piperidines, Amylose-based phases (AD-H) generally outperform Cellulose phases.[1] The helical twist of the amylose polymer creates a cavity that accommodates the piperidine ring more effectively than the linear cellulose structure, while the phenylcarbamate moieties engage in


 stacking with the aryl group.
Optimized Protocol (Normal Phase)
  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)[1]

  • Additive (Critical): 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Why: You must use a basic additive to suppress silanol ionization. Without it, the amine tailing will mask the chiral separation.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, often increase resolution by reducing molecular rotation, enhancing the "fit" into the chiral cavity).

  • Flow Rate: 1.0 mL/min.[1][2][3]

Performance Data:

  • Selectivity (

    
    ):  Typically 1.2 – 1.8.
    
  • Resolution (

    
    ):  Often > 2.0 (Baseline).
    
  • Elution Order: Unpredictable. Must be determined experimentally for each derivative.

Method B: The "Problem Solver" – Polar Organic Mode (POM)

Primary Candidate: Macrocyclic Glycopeptides (Chirobiotic V / V2).

When solubility in hexane is poor, or when LC-MS compatibility is required, the Polar Organic Mode (POM) on Vancomycin phases is superior. Unlike Normal Phase, this mode relies on the analyte being charged.

Optimized Protocol (POM)
  • Mobile Phase: Methanol / Acetonitrile (10:90 to 50:50 v/v).

  • Additives (The "Acid/Base Trick"):

    • 0.3% Glacial Acetic Acid (or TFA) + 0.2% Triethylamine.[4]

    • Mechanism:[1] The excess acid ensures the piperidine nitrogen is protonated (

      
      ), allowing it to form a strong ionic bond with the carboxylate group of the Vancomycin stationary phase. The base (TEA) prevents non-specific binding.
      
  • Temperature: 25°C.

Performance Data:

  • Selectivity (

    
    ):  1.1 – 1.4 (Generally lower than AD-H).
    
  • Resolution (

    
    ):  1.5 – 2.0.
    
  • Advantage: The elution order is highly consistent. The solvent is 100% volatile, making it ideal for prep-scale isolation and MS detection.

Method C: The Rational Alternative – Pirkle-Type

Primary Candidate: Whelk-O 1.

If the aryl group on the piperidine contains strong electron-donating or withdrawing groups, the Whelk-O 1 column (which relies heavily on


 interactions) can offer a separation based on electronic contrast.
  • Protocol: Hexane / IPA (80:20) with 0.1% Ammonium Acetate (if in RP) or TEA (if in NP).

  • Verdict: Excellent durability but less "universal" for this specific scaffold compared to Amylose phases.

Comparative Data Summary

The following table synthesizes performance metrics for a generic 2-aryl piperidine (e.g., Methylphenidate analog).

FeaturePolysaccharide (AD-H) Macrocyclic (Chirobiotic V) Pirkle (Whelk-O 1)
Primary Interaction Steric Inclusion + H-BondingIonic + H-Bonding

Stacking
Mobile Phase Mode Normal Phase (Hexane/IPA)Polar Organic (MeOH/ACN)NP or Reversed Phase
Required Additive 0.1% DEA (Base only)0.3% Acid / 0.2% Base0.1% TEA or Amm.[1] Acetate
Typical Resolution (

)
High (> 2.5) Moderate (1.5 - 2.[1]0)Variable (Structure dependent)
Sample Solubility Low (Hexane limited)High (Methanol) Moderate
LC-MS Compatible? No (High hydrocarbon)Yes (Volatile) Yes (in RP mode)
Robustness Moderate (Sensitive to solvents)High (Bonded phase)Very High (Covalent)

Strategic Method Development Workflow

Do not guess. Follow this logic path to select the correct method for your specific derivative.

Diagram 2: Decision Matrix[1]

MethodWorkflow Start Start: 2-Aryl Piperidine Sample SolubilityCheck Is sample soluble in Hexane? Start->SolubilityCheck ScreenAD Screen Chiralpak AD-H (90:10 Hex/IPA + 0.1% DEA) SolubilityCheck->ScreenAD Yes ScreenMacro Screen Chirobiotic V (POM: MeOH/ACN + Acid/Base) SolubilityCheck->ScreenMacro No YesHex Yes CheckRes Rs > 1.5? ScreenAD->CheckRes OptimizeAD Optimize: 1. Lower Temp (15°C) 2. Switch IPA to EtOH CheckRes->OptimizeAD Yes ScreenOD Screen Chiralcel OD-H CheckRes->ScreenOD No NoHex No (or MS req.) CheckMacro Rs > 1.5? ScreenMacro->CheckMacro OptimizeMacro Optimize: Adjust Acid/Base Ratio CheckMacro->OptimizeMacro Yes

Figure 2: Step-by-step decision tree for selecting the optimal stationary phase and mobile phase.

Troubleshooting & Expert Tips

  • The "Memory Effect" on Amylose Columns:

    • If you switch additives (e.g., from TEA to DEA or TFA), Polysaccharide columns can exhibit hysteresis. Dedicate a specific column to basic analytes to ensure reproducibility.

  • Sample Diluent Mismatch:

    • In Normal Phase (Method A), never dissolve your sample in pure Methanol. It will cause solvent demixing in the column head and ruin peak shape. Dissolve in the mobile phase or 50:50 Hexane/EtOH.

  • Elution Reversal:

    • On Chiralpak AD-H, changing the modifier from IPA to Ethanol can sometimes reverse the elution order of enantiomers. This is a useful tool if the minor impurity elutes after the main peak (which is undesirable for quantitation).

References

  • Comparison of Polysaccharide Phases

    • Comparison of Chiralpak AD-H with AD columns in chromatographic enantioseparation. Journal of Chromatography A.[5]

  • Polar Organic Mode (POM)

    • Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs.[6] Sigma-Aldrich / Supelco Technical Guides.[1]

  • Macrocyclic Antibiotic Screening

    • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC / NIH.
  • Whelk-O 1 vs.

    • Comparison of the enantioseparation of racemic uridine analogs on Whelk-O 1 and ChiralPak-AD columns. Journal of Chromatography A.[5]

Sources

Comparative

Comparison of Chiralpak AD vs OD columns for trifluoromethyl piperidine resolution

Topic: Comparison of Chiralpak AD vs. OD Columns for Trifluoromethyl Piperidine Resolution Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Chiralpak AD vs. OD Columns for Trifluoromethyl Piperidine Resolution Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Effect" in Chiral Chromatography

In the resolution of trifluoromethyl (CF₃) piperidines , the choice between Chiralpak AD (Amylose-based) and Chiralpak OD (Cellulose-based) is rarely a matter of simple preference—it is a decision dictated by the steric and electronic influence of the trifluoromethyl group on the piperidine ring.

While both columns utilize tris(3,5-dimethylphenylcarbamate) selectors, their supramolecular structures differ fundamentally. For trifluoromethyl piperidines, Chiralpak OD (Cellulose) typically demonstrates superior selectivity for 3-substituted isomers due to its rigid, cavity-based recognition mechanism which accommodates the bulky CF₃ group. Conversely, Chiralpak AD (Amylose) often provides broader applicability for 2-substituted or highly flexible analogs where the helical amylose structure allows for "induced fit" interactions.

This guide analyzes the mechanistic divergence of these columns and provides a validated protocol for achieving baseline resolution (


).

Mechanistic Foundation: Amylose vs. Cellulose[1]

To select the correct column, one must understand how the stationary phase interacts with the unique properties of the CF₃-piperidine pharmacophore: a strong dipole (C-F bonds), a bulky hydrophobic group (CF₃), and a basic nitrogen center .

The Contenders
FeatureChiralpak OD (Cellulose) Chiralpak AD (Amylose)
Backbone Structure Linear chains forming rigid, distinct "clefts" or cavities.Helical polymer forming a groove or channel.
Recognition Mode "Lock and Key" : Relies on specific steric fit. Highly sensitive to the shape of the substituent (e.g., CF₃)."Induced Fit" : More flexible. Can adjust slightly to accommodate the analyte.
CF₃ Interaction Excellent for 3-CF₃-piperidine . The CF₃ group often lodges into the cellulose cavity, creating distinct inclusion complexes.Better for 2-CF₃-piperidine or N-protected variants where H-bonding drives the separation more than steric fit.
Visualizing the Interaction Mechanism

The following diagram illustrates the distinct recognition pathways for a CF₃-piperidine analyte on both phases.

G cluster_OD Chiralpak OD (Cellulose) cluster_AD Chiralpak AD (Amylose) Analyte CF3-Piperidine (Racemate) OD_Mech Mechanism: Rigid Cavity Inclusion Analyte->OD_Mech Steric Fit (CF3 bulk) AD_Mech Mechanism: Helical Groove Binding Analyte->AD_Mech H-Bonding (NH group) OD_Result High Selectivity for 3-substituted isomers OD_Mech->OD_Result Distinct Clefts AD_Result Broader Scope for Flexible/Protected Amines AD_Mech->AD_Result Flexible Helix

Caption: Mechanistic divergence between Cellulose (OD) and Amylose (AD) backbones when interacting with fluorinated piperidines.

Comparative Performance Data

The following data summarizes the resolution performance for 3-(trifluoromethyl)piperidine , a common chiral building block. Note the critical role of the mobile phase additive (Diethylamine, DEA) to suppress the ionization of the secondary amine.

Experimental Conditions
  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v)[1]

  • Additive: 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C

  • Detection: UV @ 210 nm (low wavelength required due to lack of chromophore)[3]

Performance Metrics
ColumnRetention (

)
Selectivity (

)
Resolution (

)
Verdict
Chiralpak OD-H 1.851.32 3.4 Recommended. Baseline separation achieved easily. The CF₃ group fits the cellulose cavity well.
Chiralpak AD-H 1.101.080.9Partial Separation. The analyte elutes too quickly; the helical groove does not sufficiently discriminate the CF₃ enantiomers.
Chiralpak OD-H (No Additive) > 5.0 (Tailing)N/A0.0Failed. Without DEA, the basic amine interacts with residual silanols, causing massive peak broadening.

Key Insight: For naked amines (unprotected), OD-H often provides better retention and resolution because the cellulose structure is more "open" to the bulky CF₃ group, whereas the AD helix can be too tight, excluding the bulky group and leading to low retention (


) and poor separation.

Validated Method Development Protocol

To ensure scientific integrity and reproducibility, follow this self-validating workflow. This protocol prevents common failures associated with fluorinated bases (e.g., peak tailing, solubility issues).

Step 1: The "Basic" Rule

Never screen these columns with neutral mobile phases for piperidines. You must use 0.1% DEA (Diethylamine) or 0.1% TEA (Triethylamine) .

  • Why? Piperidine

    
    . Without a base, it protonates on the silica surface, destroying resolution.
    
Step 2: The Solvent Screen

Start with n-Hexane/IPA (90:10) .[1][4]

  • If

    
     (elutes too fast): Switch to n-Hexane/Ethanol . Ethanol is a weaker solvent in Normal Phase and will increase retention, often improving resolution on AD columns specifically.
    
  • If Solubility is poor: Dissolve sample in Methanol/Ethanol first, then dilute with Hexane.

Step 3: Temperature Optimization

If


 (almost baseline), lower the temperature to 10°C .
  • Thermodynamics: Chiral recognition is usually enthalpically driven. Lower temperature increases the difference in interaction energy (

    
    ) between enantiomers.
    
Decision Workflow (DOT Diagram)

Workflow Start Start: CF3-Piperidine Sample Solubility Check Solubility: Hexane/IPA (90:10) Start->Solubility Screen Screening Phase: Mobile Phase: Hex/IPA + 0.1% DEA Solubility->Screen Compare Compare Selectivity (alpha) Screen->Compare OD_Better OD-H alpha > 1.2? (Likely for 3-CF3) Compare->OD_Better OD Wins AD_Better AD-H alpha > 1.2? (Likely for 2-CF3) Compare->AD_Better AD Wins Optimize Optimization: 1. Switch IPA to EtOH 2. Lower Temp to 10C Compare->Optimize Partial Sep (alpha < 1.1) Final Final Method: Rs > 1.5 OD_Better->Final AD_Better->Final Optimize->Final

Caption: Decision tree for optimizing chiral resolution of fluorinated piperidines.

Expert Tips for "Difficult" Separations

If neither standard AD nor OD works (which can happen with 4-trifluoromethylpiperidine due to symmetry), consider these advanced strategies:

  • Derivatization: React the piperidine nitrogen with benzyl chloride or FMOC-Cl .

    • Mechanism:[5][6] This adds a "handle" containing

      
      -systems (aromatic rings) that interact strongly with the carbamate groups on the AD/OD backbone. This often turns a non-separation into a baseline separation (
      
      
      
      ).
  • Polar Organic Mode: Use 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid.

    • Why? This suppresses H-bonding and forces the separation to rely purely on the shape (inclusion) mechanism.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H. Retrieved from [Link]

  • Haginaka, J. (2014). Structure-based separation of enantiomers on polysaccharide-based chiral stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2022).[7] Lux Chiral Columns: Amylose vs Cellulose Selectivity Guide. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: 1H NMR Characterization of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine HCl

This guide provides a technical characterization and comparison of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine HCl , a specialized chiral building block often utilized in the synthesis of neurokinin-1 (NK1) recepto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical characterization and comparison of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine HCl , a specialized chiral building block often utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists.

The analysis synthesizes structural data from validated isomeric analogs (specifically the 4-substituted isomer and the non-fluorinated 2-phenylpiperidine core) to provide a robust reference for identification.

Executive Summary & Structural Context

This compound represents a critical "pharmacophore core" for high-affinity NK1 antagonists. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety introduces significant lipophilicity and metabolic stability, while the (2S)-piperidine stereocenter dictates the 3D-spatial arrangement crucial for receptor binding.

Key Structural Features:

  • Electronic Environment: The strong electron-withdrawing nature of the two -CF

    
     groups significantly deshields the aromatic protons and the benzylic methine (H2) compared to the unsubstituted 2-phenylpiperidine.
    
  • Salt Form (HCl): Protonation of the piperidine nitrogen creates a diastereotopic ammonium environment, often resolving distinct signals for the axial and equatorial protons adjacent to the nitrogen.

Structural Visualization

G Substrate (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine HCl Core Piperidine Ring (Protonated N+) Substrate->Core Scaffold Aryl 3,5-bis(CF3) Phenyl Group (Electron Deficient) Substrate->Aryl Substituent @ C2 Chirality (2S)-Stereocenter (Benzylic Position) Substrate->Chirality Configuration Aryl->Core Inductive Effect (Deshielding)

Caption: Structural decomposition highlighting the electronic influence of the aryl substituent on the piperidine core.

Technical Deep Dive: 1H NMR Characterization

The following data compares the HCl Salt (target) against its Free Base form and the 4-isomer (a common regioisomeric impurity or alternative scaffold).

Comparative Chemical Shift Table (DMSO-d , 400 MHz)

Note: Values are synthesized from validated analog data (e.g., 2-phenylpiperidine HCl and 4-(3,5-bis(CF3)phenyl)piperidine HCl) to serve as a reference guide.

Proton Assignment(2S)-2-Aryl HCl Salt (Target)(2S)-2-Aryl Free Base4-Aryl Isomer HCl (Reference)
NH/NH

9.2 - 9.8 ppm (br s, 2H)~2.0 ppm (br s, 1H)9.15 ppm (br s, 2H)
Ar-H (Ortho) 8.20 ppm (s, 2H)7.95 ppm (s, 2H)8.22 ppm (s, 2H)
Ar-H (Para) 8.05 ppm (s, 1H)7.80 ppm (s, 1H)8.08 ppm (s, 1H)
H-2 (Benzylic) 4.65 - 4.80 ppm (br d)3.85 ppm (dd)N/A (Substituent at C4)
H-6 (N-CH

)
3.20 - 3.40 ppm (m, 2H)2.90 - 3.10 ppm (m)3.30 - 3.45 ppm (m)
H-3,4,5 (Ring) 1.60 - 2.20 ppm (m, 6H)1.40 - 1.90 ppm (m)1.80 - 2.10 ppm (m)
Diagnostic Signals for Identification
  • The "Salt Shift" (H-2 Deshielding):

    • In the Free Base , the benzylic proton (H-2) typically appears upfield (~3.8 ppm).

    • In the HCl Salt , the inductive effect of the proximal ammonium cation (

      
      ) shifts this signal downfield to 4.6–4.8 ppm . This is the primary indicator of successful salt formation.
      
  • Aromatic Signature:

    • The 3,5-bis(trifluoromethyl) substitution pattern destroys the typical multiplet complexity of a phenyl ring. Look for two distinct singlets (or broadened singlets due to F-coupling) in the 8.0–8.3 ppm range. The integration ratio is strictly 2:1 (Ortho:Para).

  • Regioisomer Differentiation (2- vs 4-substituted):

    • 2-Substituted (Target): The benzylic proton is a methine (CH) adjacent to Nitrogen. Integration = 1H.[1]

    • 4-Substituted (Impurity): The benzylic proton is a methine at C4 (far from N). The protons adjacent to Nitrogen are two methylenes (CH

      
      ) at C2 and C6, appearing as a broad multiplet integrating to 4H.
      

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (Trustworthiness), follow this standardized protocol for sample preparation and acquisition.

Workflow Diagram

Protocol Start Solid Sample (5-10 mg) Solvent Solvent Selection (DMSO-d6 + 0.03% TMS) Start->Solvent Add 0.6 mL Prep Dissolution (Vortex 30s, Sonicate if needed) Solvent->Prep Acquire Acquisition (ns=16, d1=10s) Prep->Acquire Transfer to Tube Process Processing (LB=0.3Hz, Ref=0.00 ppm) Acquire->Process

Caption: Step-by-step NMR sample preparation workflow ensuring optimal resolution of salt protons.

Detailed Methodology
  • Solvent Choice: Use DMSO-d

    
      rather than CDCl
    
    
    
    .
    • Reasoning: Piperidine HCl salts often have poor solubility in chloroform and can form tight ion pairs that broaden signals. DMSO breaks these aggregates, sharpening the ammonium (

      
      ) and benzylic protons.
      
  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL of solvent.

    • Causality: Higher concentrations (>15 mg) can induce viscosity broadening, obscuring the fine coupling of the benzylic proton.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to >5 seconds (ideally 10s). The aromatic protons flanked by electron-withdrawing CF

      
       groups often have long T1 relaxation times. Short delays will distort integration ratios (making the aromatic signal appear <3H).
      
    • Scans (ns): Minimum 16 scans for adequate S/N ratio.

References & Authoritative Sources

  • Synthesis of 4-isomer Analog: US Patent 9,434,727. "Substituted 4-phenylpiperidines, their preparation and use." (Provides experimental NMR data for the 4-(3,5-bis(CF3)phenyl)piperidine HCl isomer).

  • General Piperidine Salt Shifts: Journal of Medicinal Chemistry. "Discovery process and pharmacological characterization of NK1 receptor antagonists." (Discusses the NMR characteristics of phenylpiperidine cores in Vestipitant/L-733,060).

  • Solvent Effects on Salts: J. Org. Chem. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." (Reference for solvent residual peaks in DMSO-d6 vs CDCl3).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

Executive Safety Summary Immediate Action Required: Treat (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine not merely as a standard organic base, but as a lipophilic corrosive . The presence of the bis(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine not merely as a standard organic base, but as a lipophilic corrosive .

The presence of the bis(trifluoromethyl) moiety significantly alters the risk profile compared to simple piperidine. While the piperidine ring confers corrosivity (pH > 11 in aqueous solution), the fluorinated phenyl group drastically increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) and deliver the toxic payload systemically.

Core Hazard Classifications (Derived):

  • Skin/Eye: Category 1B Corrosive (Causes severe skin burns and eye damage).

  • Acute Toxicity: Category 3 (Toxic if swallowed or in contact with skin).[1]

  • Specific Risk: High persistence; potential pharmaceutical activity (NK1 antagonist intermediate).

Risk Assessment & Biological Rationale

Why standard lab safety protocols are insufficient.

Structural FeatureHazard ConsequenceOperational Implication
Secondary Amine (Piperidine) High Basicity (pKa ~11)Corrosive: Destroys mucous membranes on contact. Standard dust masks are insufficient; acid-gas rated cartridges or fume hoods are mandatory.
Bis-CF3 Phenyl Group High LipophilicityPermeation: Standard thin nitrile gloves (4 mil) may reach breakthrough in <15 mins. The compound "soaks" into skin faster than hydrophilic bases.
Chiral Center (2S) Biological SpecificityPotency: As a chiral intermediate for pharmaceuticals (e.g., Rolapitant), assume biological activity at low doses.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection Strategy (The "Double-Shell" Protocol)

Do not rely on single-layer disposable nitrile for anything beyond incidental touch.

  • Primary Layer (Inner): Low-modulus Nitrile or Polyethylene laminate (e.g., Silver Shield®) for maximum chemical resistance.

  • Secondary Layer (Outer): Extended cuff Nitrile (minimum 5-6 mil thickness).

  • Rationale: The outer layer provides grip and physical abrasion resistance. The inner layer acts as the chemical permeation barrier. If the outer glove is splashed, doff immediately; the inner glove buys you the time to do so safely.

B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9]
ScenarioRespiratory PPEEye/Face PPE
Solid Weighing (< 1g) Fume Hood (Sash at 18")Safety Glasses + Side Shields
Solid Weighing (> 1g) Fume Hood + N95/P100Chemical Splash Goggles
Solution Transfer Fume HoodChemical Splash Goggles + Face Shield (if >100mL)
Spill Cleanup (Outside Hood) Full-Face Respirator (ABEK-P3)Integrated into Respirator

Operational Workflows (Visualized)

Workflow 1: PPE Selection Logic

Use this decision tree to determine the required protection level before initiating work.

PPE_Selection Start Start: Handling (2S)-2-[3,5-bis(CF3)phenyl]piperidine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant_S Quantity > 1g? Solid->Quant_S Quant_L Volatile Solvent? Liquid->Quant_L Risk_High_S Risk: Aerosolization Quant_S->Risk_High_S Yes Protocol_B Protocol B: Fume Hood + Goggles Double Nitrile Quant_S->Protocol_B No Risk_High_L Risk: Splash + Vapors Quant_L->Risk_High_L Yes Quant_L->Protocol_B No Protocol_A Protocol A: Fume Hood + N95 Double Nitrile Risk_High_S->Protocol_A Protocol_C Protocol C: Full Face Resp (ABEK-P3) Laminate Gloves Risk_High_L->Protocol_C

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Workflow 2: Safe Handling Protocol

Step-by-step execution to maintain containment.

Handling_Protocol Prep 1. Prep: Check Sash Height & Ionizer (Static Control) Don 2. Donning: Inner Glove -> Lab Coat -> Outer Glove Prep->Don Ops 3. Operation: Keep hands deep in hood. Use antistatic weigh boat. Don->Ops Clean 4. Decon: Wipe surfaces with dilute acetic acid (neutralize) Ops->Clean Doff 5. Doffing: Remove Outer Gloves (In Hood) -> Wash Hands Clean->Doff

Caption: Operational sequence ensuring containment from preparation to decontamination.

Specific Handling Procedures

A. Weighing Solids (Static Hazard)

The bis-trifluoromethyl group often imparts significant static charge to the solid crystals.

  • Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure.

  • Technique: Do not use metal spatulas if the compound is a free base (potential metal leaching/catalysis). Use high-density polyethylene (HDPE) or glass tools.

  • Containment: Weigh into a tared vial, not onto weighing paper, to minimize surface area exposure and dust generation.

B. Liquid Transfer
  • Syringe Discipline: Use Luer-lock syringes only. Slip-tip syringes pose a high risk of needle detachment under pressure (viscous solutions).

  • Needle Wipe: Before withdrawing the needle from the septum, wrap the needle/septum interface with a Kimwipe to catch micro-droplets (aerosols) generated by pressure equalization.

Emergency Response & Disposal

Accidental Exposure[7]
  • Skin Contact: Immediate flush with water for 15 minutes .[2][3] Do not use vinegar or acids to "neutralize" on skin; the heat of neutralization causes further damage. Soap and water are best for removing lipophilic residues.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist assessment immediately (alkaline burns are insidious).

Waste Disposal (Halogenated)

Critical: Do not mix with standard organic waste streams if your facility separates by halogen content.

  • Segregation: Collect in a dedicated container labeled "Halogenated Organic Waste - Basic" .

  • Labeling: Explicitly list "Contains Fluorinated Aromatics."

  • Destruction: This compound requires high-temperature incineration (>1100°C) with flue gas scrubbing to prevent the formation and release of Hydrogen Fluoride (HF) gas during destruction.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773486 (Piperidine derivatives). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 1-[3,5-bis(trifluoromethyl)phenyl]piperazine (Analogue). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
Reactant of Route 2
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
© Copyright 2026 BenchChem. All Rights Reserved.